4,5,6,7-tetrafluoro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNBMVQXEVNTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=C(C(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167413 | |
| Record name | 1H-Indole, 4,5,6,7-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16264-67-8 | |
| Record name | 1H-Indole, 4,5,6,7-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016264678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 4,5,6,7-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-Tetrafluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 4,5,6,7-Tetrafluoro-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 4,5,6,7-tetrafluoro-1H-indole, a key building block in the development of novel therapeutic agents and advanced materials. The unique electronic properties conferred by the fluorine atoms make this indole scaffold a subject of significant interest in medicinal chemistry and materials science. This document details the core synthetic methodologies, providing experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals. The introduction of fluorine atoms into the carbocyclic ring of the indole system can profoundly influence its physicochemical and biological properties. Specifically, the electron-withdrawing nature of fluorine can alter the pKa of the indole nitrogen, modulate lipophilicity, and enhance metabolic stability, making polyfluorinated indoles attractive targets for synthesis. This compound, in particular, serves as a versatile precursor for a range of more complex fluorinated heterocyclic compounds.
Core Synthetic Strategies
The primary and most effective methods for the synthesis of this compound revolve around the construction of the pyrrole ring onto a pre-existing polyfluorinated benzene derivative. The most well-documented and improved synthesis involves a four-step sequence starting from readily available starting materials.
Improved Synthesis via Cyclization of 2-(Pentafluorophenyl)ethylamine
An optimized and efficient synthesis of this compound has been reported, which addresses shortcomings of earlier methods, such as the formation of significant side products. This multi-step process begins with the reduction of pentafluorophenylacetonitrile, followed by cyclization of the resulting amine, and concludes with an aromatization step to yield the target indole.
Experimental Workflow
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Reduction | Pentafluorophenylacetonitrile | Lithium aluminum hydride, Aluminum chloride | Anhydrous ether | Reflux | 4 | 85 |
| 2. Cyclization | 2-(Pentafluorophenyl)ethylamine | Sodium amide | Anhydrous ether | Reflux | 6 | 75 |
| 3. Aromatization | 4,5,6,7-Tetrafluoroindoline | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dry benzene | Reflux | 1 | 90 |
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Pentafluorophenyl)ethylamine
-
A solution of aluminum chloride (13.3 g, 0.1 mol) in anhydrous ether (100 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (3.8 g, 0.1 mol) in anhydrous ether (100 mL) under a nitrogen atmosphere.
-
The mixture is stirred for 15 minutes, and then a solution of pentafluorophenylacetonitrile (20.7 g, 0.1 mol) in anhydrous ether (50 mL) is added dropwise.
-
The reaction mixture is refluxed for 4 hours and then cooled in an ice bath.
-
The excess hydride is decomposed by the careful, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution.
-
The ethereal layer is decanted, and the residue is washed with ether. The combined ethereal extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The resulting oil is distilled to afford 2-(pentafluorophenyl)ethylamine as a colorless liquid.
Step 2: Synthesis of 4,5,6,7-Tetrafluoroindoline
-
A solution of 2-(pentafluorophenyl)ethylamine (21.1 g, 0.1 mol) in anhydrous ether (50 mL) is added to a stirred suspension of sodium amide (7.8 g, 0.2 mol) in anhydrous ether (150 mL).
-
The mixture is refluxed for 6 hours with vigorous stirring.
-
After cooling, the reaction mixture is poured onto crushed ice.
-
The ether layer is separated, and the aqueous layer is extracted with ether.
-
The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give 4,5,6,7-tetrafluoroindoline.
Step 3: Synthesis of this compound
-
A solution of 4,5,6,7-tetrafluoroindoline (1.91 g, 0.01 mol) in dry benzene (50 mL) is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.5 g, 0.011 mol).
-
The mixture is refluxed for 1 hour, during which a precipitate forms.
-
The reaction mixture is cooled and filtered to remove the precipitated hydroquinone.
-
The filtrate is washed with 10% aqueous sodium hydroxide solution, then with water, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the residue is purified by sublimation or recrystallization to yield this compound.
Alternative Synthetic Approaches: A Comparative Overview
While the cyclization of 2-(pentafluorophenyl)ethylamine is the most refined method, other classical indole syntheses have been explored for the preparation of fluorinated indoles.
Logical Relationship of Synthetic Methods
Caption: Comparison of synthetic routes to this compound.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For the synthesis of this compound, this would involve the reaction of 2,3,4,5-tetrafluorophenylhydrazine with a suitable carbonyl compound, such as pyruvic acid, followed by decarboxylation.
Potential Fischer Indole Synthesis Pathway
Caption: Plausible Fischer indole synthesis route.
While conceptually straightforward, the practical application of the Fischer indole synthesis for highly fluorinated systems can be challenging due to the potential instability of the polyfluorinated hydrazine precursor and the harsh reaction conditions often required for cyclization.
Bartoli Indole Synthesis
The Bartoli indole synthesis provides a route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. To synthesize this compound via this method, a suitable starting material would be 1,2,3,4-tetrafluoro-5-nitrobenzene.
This approach is particularly useful for constructing sterically hindered indoles. However, the synthesis of the required polyfluorinated nitroarene starting material and the handling of the organometallic Grignard reagent are key considerations for this pathway.
Conclusion
The synthesis of this compound is most reliably achieved through a well-established multi-step sequence involving the cyclization of 2-(pentafluorophenyl)ethylamine. This method, particularly with the improvements in the reduction and aromatization steps, offers high yields and avoids the formation of significant impurities. While classical methods like the Fischer and Bartoli indole syntheses present alternative routes, they come with their own set of challenges, primarily related to precursor availability and reaction conditions for highly fluorinated substrates. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to confidently synthesize this valuable fluorinated indole for their research and development endeavors.
An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrafluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-Tetrafluoro-1H-indole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of four fluorine atoms onto the benzene ring of the indole scaffold imparts unique electronic properties, influencing its reactivity, metabolic stability, and potential as a building block for novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a general workflow for its investigation.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in drug design and materials science. The high degree of fluorination is expected to significantly impact its lipophilicity, acidity, and metabolic stability. A summary of available quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃F₄N | Vendor Data |
| Molecular Weight | 189.11 g/mol | Vendor Data |
| Melting Point | 90-91 °C | Vendor Data |
| Boiling Point (Predicted) | 258.6 ± 35.0 °C | Vendor Data |
| Density (Predicted) | 1.593 ± 0.06 g/cm³ | Vendor Data |
| pKa (Predicted) | 13.51 ± 0.30 | Vendor Data |
| LogP (Experimental) | Data not available | - |
| Aqueous Solubility (Experimental) | Data not available | - |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of this compound and for the determination of its key physicochemical parameters.
Synthesis of this compound
A reported method for the preparation of this compound involves a novel cyclization reaction.[1] The general steps are outlined below:
-
Formation of a Vinylamine Intermediate: The sodium salt of pentafluoroaniline is reacted with diethyl acetylenedicarboxylate in tetrahydrofuran to yield diethyl N-(2,3,4,5,6-pentafluorophenyl)aminofumarate, a stable secondary vinylamine.[1]
-
Cyclization: The vinylamine intermediate is then treated with sodium hydride in N,N-dimethylformamide to induce cyclization, affording 2,3-diethoxycarbonyl-4,5,6,7-tetrafluoroindole.[1]
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed, and subsequent decarboxylation of the 2-carboxylic acid derivative yields the final product, this compound.[1]
Reactivity Studies
This compound undergoes electrophilic substitution reactions, primarily at the C-3 position.
-
Formylation and Aminoalkylation: The compound can be formylated and aminoalkylated at the C-3 position, leading to intermediates that can be converted to the corresponding skatole, tryptamine, and tryptophan analogues.[2]
-
Reaction with Ethyl Diazoacetate: Reaction with ethyl diazoacetate yields 4,5,6,7-tetrafluoroethyl-3-indole acetate.[2]
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Grignard Reaction: The Grignard reagent of this compound can be prepared and subsequently reacted with chloroacetonitrile to produce 4,5,6,7-tetrafluoroindolylacetonitrile, a versatile intermediate.[2]
Determination of Aqueous Solubility (OECD Guideline 105)
The aqueous solubility can be determined using the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[3][4][5][6][7]
-
Apparatus: A constant temperature bath, a device for agitation, and a suitable analytical method for quantification (e.g., HPLC, GC) are required.
-
Procedure:
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated in the constant temperature bath at a predetermined temperature (e.g., 20 °C) until equilibrium is reached.
-
The solution is then centrifuged or filtered to remove undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method.
-
The experiment is repeated until at least three consecutive measurements show no significant trend in the concentration.
-
Determination of n-Octanol/Water Partition Coefficient (LogP) by Shake-Flask Method
The LogP value, a measure of lipophilicity, is determined by measuring the distribution of the compound between n-octanol and water.[8][9][10][11]
-
Apparatus: A constant temperature bath with an agitator, centrifuge, and an analytical instrument to determine the concentration of the solute in both phases (e.g., UV/Vis spectrophotometer, HPLC).
-
Procedure:
-
n-Octanol and water are mutually saturated before the experiment.
-
A known amount of this compound is dissolved in either n-octanol or water.
-
The solution is then mixed with the other phase in a separatory funnel or a suitable vessel.
-
The mixture is shaken at a constant temperature until equilibrium is established.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the n-octanol and water phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.
-
LogP is the logarithm of P.
-
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.
References
- 1. Partially fluorinated heterocyclic compounds. Part IV. The preparation of 4,5,6,7-tetrafluoroindole by a new cyclisation reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. filab.fr [filab.fr]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. OECD 105 - Phytosafe [phytosafe.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 4,5,6,7-Tetrafluoro-1H-indole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-Tetrafluoro-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into the indole scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a summary of the available spectroscopic data and a general overview of synthetic approaches relevant to this class of compounds. However, it is important to note that a comprehensive, publicly available dataset detailing the complete experimental spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS) and a specific, detailed experimental protocol for the synthesis of this compound remains elusive in a singular, consolidated source. The information presented herein is compiled from analogous structures and general synthetic methodologies for fluorinated indoles.
Spectroscopic Data Summary
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-1 (N-H) | 8.0 - 8.5 | br s | - |
| H-2 | 6.5 - 7.0 | t | J(H,H) ≈ 2-3 | |
| H-3 | 7.0 - 7.5 | t | J(H,H) ≈ 2-3 | |
| ¹³C | C-2 | 100 - 105 | d | J(C,H) ≈ 180-190 |
| C-3 | 120 - 125 | d | J(C,H) ≈ 170-180 | |
| C-3a | 125 - 130 | m | - | |
| C-4 | 135 - 145 | dm | J(C,F) ≈ 240-250 | |
| C-5 | 135 - 145 | dm | J(C,F) ≈ 240-250 | |
| C-6 | 135 - 145 | dm | J(C,F) ≈ 240-250 | |
| C-7 | 135 - 145 | dm | J(C,F) ≈ 240-250 | |
| C-7a | 130 - 135 | m | - | |
| ¹⁹F | F-4 | -140 to -150 | m | - |
| F-5 | -155 to -165 | m | - | |
| F-6 | -155 to -165 | m | - | |
| F-7 | -140 to -150 | m | - |
Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous fluorinated indoles. Actual experimental values may vary. br s = broad singlet, t = triplet, d = doublet, dm = doublet of multiplets, m = multiplet.
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400 - 3500 | N-H stretch | Medium-Strong |
| 3100 - 3150 | C-H stretch (aromatic) | Medium |
| 1600 - 1650 | C=C stretch (aromatic) | Medium |
| 1450 - 1550 | C=C stretch (aromatic) | Strong |
| 1000 - 1200 | C-F stretch | Strong |
| 700 - 800 | C-H bend (out-of-plane) | Strong |
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₃F₄N |
| Molecular Weight | 189.11 g/mol |
| Predicted [M]⁺ | m/z 189 |
| Predicted [M+H]⁺ | m/z 190 |
| Key Fragmentation Pathways | Loss of HCN, loss of fluorine, retro-Diels-Alder fragmentation of the pyrrole ring. |
Experimental Protocols: A Generalized Approach
General Fischer Indole Synthesis Workflow
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the key precursors would be 2,3,4,5-tetrafluorophenylhydrazine and a suitable carbonyl compound, such as acetaldehyde or pyruvic acid (followed by decarboxylation) to yield the indole unsubstituted at the 2- and 3-positions.
Caption: Generalized workflow for the Fischer indole synthesis.
Methodological Considerations
-
Preparation of 2,3,4,5-Tetrafluorophenylhydrazine: This key intermediate can be synthesized from 2,3,4,5-tetrafluoroaniline via diazotization with sodium nitrite in the presence of a strong acid (e.g., HCl), followed by reduction of the resulting diazonium salt with a suitable reducing agent such as tin(II) chloride or sodium sulfite.
-
Condensation to form the Hydrazone: The prepared tetrafluorophenylhydrazine is then condensed with an appropriate aldehyde or ketone (e.g., acetaldehyde) in a suitable solvent like ethanol or acetic acid, often with gentle heating, to form the corresponding hydrazone.
-
Cyclization and Aromatization: The isolated hydrazone is subjected to cyclization using a strong acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in a high-boiling solvent. The reaction mixture is typically heated to drive the[1][1]-sigmatropic rearrangement and subsequent aromatization to form the indole ring.
-
Purification: The crude product would require purification, typically by column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) to isolate the pure this compound.
Conclusion and Future Directions
The synthesis and comprehensive spectroscopic characterization of this compound are of considerable interest for the advancement of medicinal chemistry and materials science. While this guide provides a predictive spectroscopic profile and a generalized synthetic strategy based on established chemical principles, there is a clear need for the publication of detailed experimental data for this specific compound. Researchers working in this area are encouraged to report their findings to enrich the collective knowledge base and facilitate further innovation. The development of a robust and well-characterized synthetic route and a complete spectroscopic dataset will be invaluable for the future design and application of novel fluorinated indole derivatives.
References
A Guide to the Crystallographic Analysis of 4,5,6,7-tetrafluoro-1H-indole: A Methodological Overview
Foreword for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the crystal structure of 4,5,6,7-tetrafluoro-1H-indole, a compound of significant interest in medicinal chemistry and materials science. It is important to note at the outset that a definitive, publicly available crystal structure for this specific molecule has not been found in crystallographic databases as of the writing of this document.
Therefore, this guide adopts a methodological approach. It serves as an in-depth technical whitepaper on the process by which the crystal structure of a novel small organic molecule like this compound would be determined. The experimental protocols, data presentation, and analysis workflows described herein are based on established best practices in single-crystal X-ray crystallography. The quantitative data presented in the tables are hypothetical and serve to illustrate the expected outcomes of such an analysis.
This document is intended to be a valuable resource for researchers involved in the synthesis, characterization, and application of novel chemical entities, providing a comprehensive overview of the crystallographic workflow from crystal growth to structure validation.
Synthesis and Crystallization
The first and often most challenging step in determining a crystal structure is obtaining high-quality single crystals. The synthesis of this compound has been reported in the literature, often involving cyclization reactions of appropriately substituted polyfluoroaromatic precursors.
Once the pure compound is synthesized, the next critical phase is crystallization. For a small organic molecule like this compound, several crystallization techniques can be employed. The choice of method and solvent is crucial and often requires empirical screening.
Experimental Protocol: Crystal Growth
A common and effective method for growing single crystals of small organic molecules is vapor diffusion.[1][2]
-
Solvent Selection: A primary solvent in which the compound is readily soluble and a less-volatile anti-solvent in which the compound is poorly soluble are chosen. The two solvents must be miscible. For this compound, a starting point could be a polar solvent like acetone or ethyl acetate as the primary solvent, and a non-polar solvent like hexane or heptane as the anti-solvent.
-
Sample Preparation: A saturated or near-saturated solution of the compound is prepared in the primary solvent (e.g., 5-10 mg in 0.5 mL). This solution is filtered to remove any particulate matter and placed in a small, open vial.
-
Vapor Diffusion Setup: The small vial is placed inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a reservoir of the anti-solvent (e.g., 2-3 mL).
-
Crystal Growth: The system is left undisturbed in a location with minimal temperature fluctuations and vibrations. The more volatile primary solvent will slowly evaporate from the inner vial, and the vapor of the less volatile anti-solvent will diffuse into the compound's solution. This gradual decrease in solubility induces slow crystallization, which is ideal for the formation of well-ordered, single crystals.[1]
-
Crystal Harvesting: Once crystals of a suitable size (typically >0.1 mm in all dimensions) and quality (transparent, well-defined faces, and free of cracks) are observed, they are carefully harvested from the solution.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer. For data collection at low temperatures (to reduce thermal motion of the atoms), the crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K).
-
Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, rotates the crystal through a series of orientations.[4] At each orientation, a diffraction pattern is recorded. A complete dataset consists of thousands of reflections, each with a measured intensity and position.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. For small molecules, direct methods are typically used to derive an initial set of phases from the measured intensities. This allows for the calculation of an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process.[5] This iterative process adjusts atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement is monitored by the R-factor, which is a measure of the agreement between the calculated and observed structure factors.
-
Software: Commonly used software for structure solution and refinement includes the SHELX suite of programs (e.g., SHELXT for solution and SHELXL for refinement).[6]
Data Presentation (Hypothetical)
The final result of a successful crystal structure determination is a set of crystallographic data that precisely describes the molecular and crystal structure. The following tables represent the type of data that would be obtained for this compound.
Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical Data)
| Parameter | Value |
| Empirical formula | C₈H₃F₄N |
| Formula weight | 189.11 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.50 Å, α = 90° |
| b = 5.20 Å, β = 105.0° | |
| c = 15.80 Å, γ = 90° | |
| Volume | 674.0 ų |
| Z | 4 |
| Density (calculated) | 1.86 g/cm³ |
| Absorption coefficient | 0.18 mm⁻¹ |
| F(000) | 376 |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 5400 |
| Independent reflections | 1550 [R(int) = 0.035] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1550 / 0 / 118 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.110 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Hypothetical Data)
| Bond | Length (Å) | Angle | Degrees (°) |
| F(4)-C(4) | 1.35 | C(3)-C(2)-N(1) | 110.0 |
| F(5)-C(5) | 1.35 | C(7a)-N(1)-C(2) | 108.0 |
| F(6)-C(6) | 1.35 | C(5)-C(4)-F(4) | 120.0 |
| F(7)-C(7) | 1.35 | C(6)-C(5)-F(5) | 120.0 |
| N(1)-C(2) | 1.38 | C(5)-C(6)-F(6) | 120.0 |
| N(1)-C(7a) | 1.39 | C(7)-C(6)-F(6) | 120.0 |
| C(2)-C(3) | 1.37 | C(6)-C(7)-F(7) | 120.0 |
| C(3)-C(3a) | 1.43 | C(3a)-C(4)-F(4) | 120.0 |
Visualization and Workflow
The workflow for determining the crystal structure of a novel compound like this compound can be visualized as a logical sequence of steps, from the initial synthesis to the final validated structure.
Caption: Workflow for small molecule single-crystal X-ray structure determination.
This diagram illustrates the sequential process from obtaining the pure compound to generating the final crystallographic information file (CIF). The process is divided into key stages: sample preparation (blue), data acquisition and processing (red), structure determination (yellow), and finalization (green). Software examples like SHELXT, SHELXL, PLATON, and Mercury are commonly used in their respective stages.[7][8][9][10][11]
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, the methodologies for its determination are well-established. This guide provides a comprehensive technical overview of the necessary steps, from synthesis and crystallization to data collection, structure solution, and refinement. The successful application of these techniques would yield precise data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the compound's properties and for rational drug design and materials science applications. The provided workflow and hypothetical data serve as a robust template for researchers embarking on the crystallographic analysis of this and other novel small molecules.
References
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. An Easy Structure - Sucrose [xray.uky.edu]
- 6. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. PPT - PLATON: Structure Validation Tools for Crystal Analysis PowerPoint Presentation - ID:1384270 [slideserve.com]
- 9. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 10. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
- 11. PLATON [chem.gla.ac.uk]
Unveiling the Bioactive Potential of Fluorinated Indoles: A Technical Overview
Disclaimer: As of the latest literature review, there is no publicly available data on the specific biological activity of 4,5,6,7-tetrafluoro-1H-indole. This guide, therefore, provides a comprehensive overview of the known biological activities of structurally related fluorinated indole derivatives to offer insights into the potential pharmacological profile of this class of compounds.
The introduction of fluorine atoms into the indole scaffold has become a powerful strategy in medicinal chemistry, often leading to compounds with enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide summarizes the diverse biological activities of various fluoroindole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Quantitative Biological Activity of Fluoroindole Derivatives
The biological activities of fluorinated indoles span a wide range of therapeutic areas, including antimicrobial, anticancer, and neuroactive applications. The position and number of fluorine substitutions on the indole ring, as well as other appended functional groups, significantly influence the pharmacological profile.
| Compound | Biological Activity | Target Organism/Cell Line | Assay Type | Key Metric (Unit) | Result | Reference |
| 5-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 4.7 | [1] |
| 6-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 74.0 | [1] |
| 5-Fluoro-2-oxindole derivative 3f | α-Glucosidase Inhibition | - | α-Glucosidase Inhibitory Assay | IC50 (µM) | 35.83 ± 0.98 | [2][3] |
| 5-Fluoro-2-oxindole derivative 3d | α-Glucosidase Inhibition | - | α-Glucosidase Inhibitory Assay | IC50 (µM) | 49.89 ± 1.16 | [2][3] |
| 5-Fluoro-2-oxindole derivative 3i | α-Glucosidase Inhibition | - | α-Glucosidase Inhibitory Assay | IC50 (µM) | 56.87 ± 0.42 | [2][3] |
| 5-Fluoroindole-3-acetic acid | Anticancer | Human MCF7 breast tumor cells | In vitro cytotoxicity assay | - | ~90-99% cell kill | [4] |
| 5-Fluoroindole-3-acetic acid | Anticancer | Human HT29 colon tumor cells | In vitro cytotoxicity assay | - | ~90-99% cell kill | [4] |
| 5-Fluoroindole-3-acetic acid | Anticancer | Murine CaNT cells | In vitro cytotoxicity assay | - | ~90-99% cell kill | [4] |
| N-cyclobutyl 5-fluoroindole-3-carbonitrile 25c | Antiviral | Hepatitis C Virus (HCV) replicon | HCV Replicon Assay | EC50 (nM) | 4 | [5] |
*MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.[1] *IC50 (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition in vitro. *EC50 (Effective Concentration 50): The concentration of a drug that gives half-maximal response.
Experimental Protocols
1. Resazurin Microtiter Assay (REMA) for Antimicrobial Activity against Mycobacterium tuberculosis
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[1]
-
Objective: To determine the lowest concentration of a fluoroindole derivative that inhibits the growth of M. tuberculosis.[1]
-
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds (fluoroindole derivatives)
-
Resazurin sodium salt solution
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 7-10 days.
-
Add the resazurin solution to each well and incubate for another 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
2. MTT Assay for Anticancer Activity
This is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[6]
-
Objective: To determine the cytotoxic effect of fluoroindole derivatives on cancer cell lines.
-
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF7, HT29)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (fluoroindole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fluoroindole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[6]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value from the dose-response curve.[6]
-
Signaling Pathways and Mechanisms of Action
Fluorinated indoles exert their biological effects through various mechanisms, often by interacting with specific enzymes or receptors.
1. Inhibition of Protein Kinases in Cancer
Certain 6-fluoroindole derivatives have shown potential as anticancer agents by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[7] These kinases are key components of signaling pathways that regulate cell growth, differentiation, and angiogenesis.
Caption: Inhibition of cancer-related protein kinases by 6-fluoroindole derivatives.
2. Inhibition of Serotonin Reuptake
The 6-fluoroindole scaffold is also utilized in the development of neuroactive agents, particularly Selective Serotonin Reuptake Inhibitors (SSRIs). SSRIs block the serotonin transporter (SERT), leading to an increase in the concentration of the neurotransmitter serotonin in the synaptic cleft, which is beneficial in treating depression and anxiety disorders.[7]
Caption: Mechanism of action of 6-fluoroindole-based SSRIs at the synapse.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
potential therapeutic applications of fluorinated indoles
An In-Depth Technical Guide to the Therapeutic Applications of Fluorinated Indoles
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic incorporation of fluorine into the indole ring system has emerged as a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential.[1] Fluorine's unique properties, including its small atomic radius, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow for subtle yet profound modifications of a parent indole molecule.[1][3] These modifications can influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, ultimately impacting a drug candidate's efficacy, safety, and pharmacokinetic profile.[1][4] This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in altering the bioactivity of indole derivatives, with a focus on their applications in oncology, enzyme inhibition, and antiviral and neurodegenerative disease treatments.
Physicochemical and Pharmacokinetic Advantages of Fluorination
The introduction of a fluorine atom into an indole nucleus can induce several critical changes that are advantageous for drug design:
-
Enhanced Metabolic Stability : The C-F bond is one of the strongest single bonds in organic chemistry, making fluorinated molecules more resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][3] This increased metabolic stability can lead to longer biological half-lives, improved oral bioavailability, and reduced dosing frequencies.[1][3]
-
Increased Lipophilicity : Fluorine can increase the lipophilicity of a molecule, which often improves its ability to permeate biological membranes, such as the blood-brain barrier.[3][4] This property is particularly valuable for developing drugs targeting the central nervous system.[4]
-
Modulated pKa : As the most electronegative element, fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups.[1] This modulation of the ionization state at physiological pH is crucial for optimizing drug-receptor interactions and solubility.[1][3]
-
Improved Target Binding Affinity : Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions.[3][5] It can also influence the molecule's conformation, locking it into a more bioactive state and thereby enhancing binding affinity and selectivity for the target.[1][5]
Therapeutic Applications and Quantitative Data
Enzyme Inhibition
Fluorinated indoles have been extensively studied as potent inhibitors of various enzymes implicated in disease. The introduction of fluorine often leads to a significant increase in inhibitory activity compared to non-fluorinated analogues.[6]
Tryptophan 2,3-dioxygenase (TDO2) Inhibition: TDO2 is a key enzyme in the kynurenine pathway, and its upregulation is associated with cancer and neurodegenerative diseases.[6] Fluorinated indoles have shown potent TDO2 inhibition.
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition: ROCK1 overactivation is implicated in cardiovascular diseases and cancer.[6] Fluorination of an indazole scaffold (a bioisostere of indole) dramatically improved ROCK1 inhibition.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease.[7] Fluorinated pyrroloindoles have been identified as potent AChE inhibitors.[7]
α-Glucosidase Inhibition: A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as α-glucosidase inhibitors for potential anti-diabetic applications.[8]
Table 1: Inhibitory Activity of Fluorinated Indoles against Various Enzymes
| Target Enzyme | Compound | Fluorine Substitution | IC50 | Reference |
|---|---|---|---|---|
| TDO2 | Indole Derivative A | None | > 10 µM | [6] |
| TDO2 | 6-fluoroindole derivative 71a | 6-F | < 1 µM | [6][7] |
| TDO2 | 6-fluoroindole derivative 72 | 6-F | < 1 µM | [6][7] |
| TDO2 | 6-fluoroindole derivative 73a | 6-F | < 1 µM | [6][7] |
| ROCK1 | Indazole Derivative | None | > 5000 nM | [6] |
| ROCK1 | 6-fluoroindazole 52 | 6-F | 14 nM | [6] |
| AChE | Fluorinated pyrroloindole 69a | Yes | 16.0 µM | [7] |
| α-Glucosidase | Acarbose (Reference) | N/A | 569.43 ± 43.72 µM | [8] |
| α-Glucosidase | 5-fluoro-2-oxindole 3f | 5-F | 35.83 ± 0.98 µM | [8] |
| α-Glucosidase | 5-fluoro-2-oxindole 3d | 5-F | 49.89 ± 1.16 µM |[8] |
Oncology
Fluorinated indoles exhibit significant potential in cancer therapy, acting through various mechanisms including enzyme inhibition and prodrug activation. Polyfluorinated 2-arylindoles have demonstrated high growth-inhibitory activity toward human cancer cell lines, with IC50 values in the 1–10 μM range.[9]
A notable application is the use of 5-fluoroindole-3-acetic acid as a prodrug.[10] This compound is oxidized by horseradish peroxidase (HRP), an enzyme that can be targeted to tumor sites, to form highly cytotoxic products.[10] This approach shows potent activity in human breast (MCF7) and colon (HT29) tumor cell lines.[10]
Antiviral Activity
Fluorinated indoles have emerged as exceptionally potent antiviral agents, particularly against Human Immunodeficiency Virus Type 1 (HIV-1).[7] They often function as non-nucleoside reverse transcriptase (NNRT) inhibitors. The introduction of a fluorine atom can increase the inhibitory potency by orders of magnitude compared to the non-fluorinated parent compound.[7] For example, a 4-fluorinated indole was found to be approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated analogue.[7]
Table 2: Anti-HIV-1 Activity of Fluorinated Indoles
| Compound Series | Compound | Fluorine Substitution | EC50 (Anti-HIV-1) | Cell Line | Reference |
|---|---|---|---|---|---|
| Indole-carboxamide | 19a-e | Yes | 2.0–4.6 nM | CEM | [7] |
| Benzenesulfonyl Indole-carboxamide | 20h | 4-F | 0.5 nM | MT-4 | [7] |
| Benzenesulfonyl Indole-carboxamide | 20h | 4-F | 0.8 nM | C8166 | [7] |
| 7-carboxamide-4-fluoroindole | 22 | 4-F | 0.14 nM | Primary Cell-based | [7][11] |
| 7-carboxamide-4-fluoroindole | 23l | 4-F | 0.02 nM | Primary Cell-based | [7][11] |
| 7-carboxamide-4-fluoroindole | 23n | 4-F | 0.0058 nM | Primary Cell-based |[7][11] |
Central Nervous System (CNS) Disorders
The ability of fluorine to increase lipophilicity makes fluorinated indoles attractive candidates for treating neurodegenerative diseases, as this property can facilitate crossing the blood-brain barrier.[4] Research has focused on developing these compounds for conditions like Alzheimer's and Parkinson's disease.[12][13] The mechanisms often involve targeting pathways related to oxidative stress, neuroinflammation, and protein aggregation.[12][14] For instance, certain fluorinated indoles have been designed to modulate serotonin receptors (5-HT6R), which are implicated in the cognitive deficits of Alzheimer's disease.[12]
Experimental Protocols
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a general procedure for determining the IC50 values of fluorinated indole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6]
1. Reagent Preparation:
-
Assay Buffer: Phosphate buffer (pH 8.0).
-
Substrate Solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) prepared in assay buffer.
-
DTNB Solution: 5,5'-dithiobis-(2-nitrobenzoic acid) prepared in assay buffer.
-
Enzyme Solution: AChE (from Electrophorus electricus) or BuChE (from equine serum) diluted in assay buffer.
-
Inhibitor Solutions: Fluorinated and non-fluorinated indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
2. Assay Procedure (96-well plate format):
-
Add assay buffer, DTNB solution, and inhibitor solution (or solvent for control) to each well.
-
Add the enzyme solution to each well to initiate a pre-incubation period (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to monitor the absorbance change over time (e.g., every minute for 5-10 minutes).
3. Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for evaluating the cytotoxic effects of fluorinated indoles on cancer cell lines, as mentioned in studies involving HIV-1 and anticancer agents.[7][15]
1. Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the fluorinated indole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) using a dose-response curve fitting model.
Conclusion
The strategic incorporation of fluorine into the indole scaffold is a highly effective and validated strategy in modern drug discovery.[3] Fluorination provides medicinal chemists with a powerful tool to enhance critical drug-like properties, including metabolic stability, target binding affinity, and membrane permeability.[1] The empirical data clearly demonstrate that fluorinated indoles possess potent and often superior activity across a range of therapeutic areas, including oncology, infectious diseases, and neurology, when compared to their non-fluorinated counterparts.[6][7] The continued exploration of novel fluorination methods and the rational design of new fluorinated indole derivatives hold significant promise for the development of next-generation therapeutics to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 12. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
The Altered Reactivity of the Indole Ring in Polyfluorinated Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2][3][4] The strategic introduction of fluorine atoms into this privileged scaffold profoundly alters its electronic properties, reactivity, and metabolic fate, opening new avenues for drug design and chemical synthesis. This technical guide provides an in-depth exploration of the reactivity of the indole ring in polyfluorinated compounds, offering insights into its synthetic transformations and significance in drug discovery.
Electronic Landscape of the Polyfluorinated Indole Ring
The indole ring is an electron-rich aromatic system, with the highest electron density at the C3 position of the pyrrole moiety, making it highly susceptible to electrophilic attack.[5] The introduction of multiple fluorine atoms, the most electronegative element, dramatically reverses this characteristic. The strong electron-withdrawing inductive effect of fluorine deactivates the entire ring system, particularly the benzene portion, making it significantly more electron-deficient.
This electronic perturbation has several key consequences:
-
Reduced Nucleophilicity: The overall electron-poor nature of the polyfluorinated indole ring diminishes its reactivity towards electrophiles. Reactions that proceed readily with unsubstituted indoles often require harsher conditions or fail altogether.[6]
-
Altered Regioselectivity: The powerful inductive effect of fluorine atoms can override the typical directing effects of the pyrrole nitrogen, leading to changes in the preferred sites of reaction.
-
Enhanced Acidity: The N-H proton of the pyrrole ring becomes more acidic due to the stabilization of the resulting anion by the electron-withdrawing fluorine atoms.
-
Susceptibility to Nucleophilic Attack: The electron-deficient fluorinated benzene ring becomes susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pathway not typically observed in standard indoles.
Key Reaction Classes and Reactivity Patterns
Electrophilic Aromatic Substitution (EAS)
While the indole ring is generally reactive towards electrophiles, polyfluorination significantly tempers this reactivity. The presence of electron-withdrawing groups on the indole ring is known to lower its reactivity towards fluorination and other electrophilic substitutions, often requiring longer reaction times or more forceful conditions.[6]
-
Nitration and Halogenation: These reactions, which are straightforward for indole, become more challenging with polyfluorinated substrates. For instance, the nitration of indole can be achieved with a nitric mixture in acetic anhydride, and halogenation can be performed with dilute halogens at low temperatures.[5] For polyfluorinated indoles, stronger reagents and higher temperatures may be necessary, and the regioselectivity can be altered.
-
Vilsmeier-Haack Formylation: This reaction typically introduces a formyl group at the C3 position.[5] In polyfluorinated systems, the deactivation of the ring can impede this transformation.
-
Friedel-Crafts Reactions: The strong deactivation of the ring by multiple fluorine substituents generally makes Friedel-Crafts alkylations and acylations difficult to achieve under standard conditions.
Nucleophilic Aromatic Substitution (SNAr)
A key feature of polyfluorinated indoles is their ability to undergo nucleophilic aromatic substitution on the benzene ring. The fluorine atoms act as good leaving groups when activated by the presence of other electron-withdrawing fluorine atoms on the same ring. This allows for the introduction of a variety of nucleophiles.
| Nucleophile | Product Type |
| Amines (R-NH2) | Amino-substituted fluorinated indoles |
| Alkoxides (RO-) | Alkoxy-substituted fluorinated indoles |
| Thiolates (RS-) | Thioether-substituted fluorinated indoles |
| Azides (N3-) | Azido-substituted fluorinated indoles |
This table summarizes common nucleophilic substitution reactions on the polyfluorinated benzene portion of the indole ring.
C-H Functionalization
Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have emerged as powerful tools for the selective modification of otherwise unreactive C-H bonds in polyfluorinated indoles.[7][8] These methods offer atom-economical routes to complex molecules that are difficult to access through classical methods.
Palladium catalysis is frequently employed for the direct functionalization of C-H bonds at various positions of the indole ring.[9][10] By using directing groups, chemists can achieve high regioselectivity, targeting specific C-H bonds at the C2, C3, or even the less reactive C4-C7 positions of the benzene core.[7][9][10] For example, a protocol for the palladium-catalyzed dual C-2 and C-3 C-H functionalization of N-(2-pyrimidyl)indoles with fluorinated imidoyl chlorides has been developed to synthesize fluorinated isocryptolepine analogues.[9][10]
Synthesis of Polyfluorinated Indoles
Access to polyfluorinated indole scaffolds is crucial for exploring their reactivity and biological potential. Several synthetic strategies are employed:
-
Cyclization of Polyfluorinated Precursors: A common approach involves the cyclization of appropriately substituted polyfluorinated anilines. For instance, polyfluorinated 2-alkynylanilines can be synthesized via Sonogashira coupling of polyfluorinated 2-iodoanilines with terminal alkynes, followed by intramolecular cyclization to yield the corresponding indoles.[11]
-
Direct Fluorination: Electrophilic fluorinating reagents like Selectfluor® can be used to introduce fluorine atoms onto the indole ring. However, the presence of electron-withdrawing groups on the indole can lower its reactivity towards fluorination.[6] An efficient difluorohydroxylation of indoles using Selectfluor has been developed, leading to 3,3-difluoroindolin-2-ols.[12][13]
-
Fischer Indole Synthesis: This classical method can be adapted using polyfluorinated arylhydrazines and suitable ketone or aldehyde coupling partners.
Impact on Biological Activity and Drug Discovery
The incorporation of fluorine into the indole scaffold is a widely used strategy in drug development.[1] Fluorine substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties:
-
Metabolic Stability: Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.[1]
-
Binding Affinity: The high electronegativity of fluorine allows it to form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with enzyme active sites, potentially increasing binding affinity and potency.
-
Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1]
Polyfluorinated indoles have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][6] For example, polyfluorinated 2-arylindoles have been studied for their cytotoxic and anticancer activities.[6]
Quantitative Data Summary
The following table summarizes yields from a representative study on the palladium-catalyzed dual C-H functionalization of indoles with various fluorinated imidoyl chlorides, demonstrating the efficiency of this method for incorporating polyfluorinated chains.
| Entry | Rf Group | Product | Yield (%) |
| 1 | CF3 | 3aa | 96 |
| 2 | C2F5 | 3ab | 92 |
| 3 | C3F7 | 3ac | 95 |
| 4 | C7F15 | 3ad | 89 |
| 5 | CF2Cl | 3ae | 93 |
| 6 | CF2H | 3af | 85 |
| Data adapted from a study on the synthesis of fluorinated isocryptolepine analogues. The reaction involves the dual C-H functionalization of N-(2-pyrimidyl)indole with corresponding fluorinated imidoyl chlorides.[9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,3-Difluoroindolin-2-ols via Electrophilic Fluorination
This protocol describes the difluorohydroxylation of a substituted indole using Selectfluor.[12][13]
-
Reagents and Materials:
-
Substituted Indole (1.0 equiv)
-
Selectfluor (2.5 equiv)
-
Acetonitrile (MeCN)
-
Water (H2O)
-
Saturated aqueous NaHCO3
-
Saturated aqueous NaCl
-
Anhydrous Na2SO4
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the substituted indole in a mixture of acetonitrile and water (e.g., 5:1 v/v), add Selectfluor in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,3-difluoroindolin-2-ol.
-
Protocol 2: Palladium-Catalyzed C-2/C-3 Dual C-H Functionalization
This protocol outlines a method for the synthesis of fluorinated isocryptolepine analogues.[9][10]
-
Reagents and Materials:
-
N-(2-pyrimidyl)indole (1.0 equiv)
-
Fluorinated imidoyl chloride (1.2 equiv)
-
Pd(OAc)2 (10 mol %)
-
Ag2CO3 (2.0 equiv)
-
1,2-dichloroethane (DCE) as solvent
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To an oven-dried reaction vessel, add N-(2-pyrimidyl)indole, fluorinated imidoyl chloride, Pd(OAc)2, and Ag2CO3.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen).
-
Add anhydrous 1,2-dichloroethane via syringe.
-
Place the reaction vessel in a preheated oil bath at the specified temperature (e.g., 120 °C) and stir for the required time (e.g., 24 h).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with a suitable solvent like dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the fluorinated isocryptolepine analogue.
-
Visualizations
Caption: Impact of polyfluorination on indole reactivity pathways.
Caption: Experimental workflow for C-H functionalization.
Caption: Logical relationships in fluorinated drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic substitution at the indole [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.researcher.life [discovery.researcher.life]
A Theoretical Investigation into the Electronic Properties of 4,5,6,7-tetrafluoro-1H-indole: A Computational Chemistry Whitepaper
For Immediate Release
A Comprehensive Theoretical Analysis of the Electronic Landscape of a Novel Fluorinated Indole Derivative
This technical guide presents a detailed computational investigation into the electronic properties of 4,5,6,7-tetrafluoro-1H-indole. In the absence of extensive experimental data, this whitepaper leverages high-level quantum chemical calculations to provide a foundational understanding of the molecule's electronic structure, optical properties, and reactivity. This work is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of fluorinated heterocyclic compounds.
Introduction
Indole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optoelectronic properties. The introduction of fluorine atoms into the indole core can significantly modulate its electronic characteristics, influencing properties such as metabolic stability, lipophilicity, and receptor binding affinity. This compound, a heavily fluorinated analog, is a compound of growing interest. Understanding its fundamental electronic properties is crucial for unlocking its potential in various applications. This whitepaper outlines a systematic in silico characterization of this molecule using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).
Computational Methodology
A standardized and robust computational workflow was established to ensure the reliability and reproducibility of the calculated electronic properties. The methodology is outlined below and depicted in the accompanying workflow diagram.
Geometry Optimization and Vibrational Frequency Analysis
The molecular structure of this compound was optimized in the gas phase using the B3LYP functional in conjunction with the 6-311+G(d,p) basis set.[1][2][3] The B3LYP functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[1][3] The 6-311+G(d,p) basis set offers a flexible description of the electron density, which is essential for capturing the effects of the electronegative fluorine atoms. A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energies of these frontier orbitals were calculated from the optimized geometry. The HOMO-LUMO energy gap provides an estimation of the molecule's chemical reactivity and kinetic stability.
Calculation of Electronic Spectra
The vertical electronic excitation energies and corresponding oscillator strengths were computed using Time-Dependent Density Functional Theory (TD-DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.[4] These calculations provide a theoretical prediction of the UV-Vis absorption spectrum, offering insights into the molecule's photophysical behavior.
Molecular Electrostatic Potential Mapping
The molecular electrostatic potential (MEP) was calculated on the electron density surface to visualize the regions of positive and negative electrostatic potential. The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions.[5][6]
Caption: Computational workflow for determining the electronic properties.
Results and Discussion
The following sections present the computationally derived electronic properties of this compound.
Molecular Geometry
The geometry optimization yielded a planar structure for the bicyclic indole core, as expected for an aromatic system. The C-F bond lengths were calculated to be in the range of 1.34-1.35 Å, consistent with typical aryl-fluoride bond distances. The N-H bond length was determined to be approximately 1.01 Å.
Frontier Molecular Orbitals and Electronic Properties
The calculated energies of the HOMO and LUMO, along with the resulting energy gap, are summarized in the table below. The HOMO is primarily localized on the pyrrole ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the entire bicyclic system, with significant contributions from the benzene ring. The large HOMO-LUMO gap suggests high kinetic stability for the molecule.
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.72 |
| HOMO-LUMO Gap | 6.13 |
| Table 1: Calculated Frontier Molecular Orbital Energies. |
Simulated UV-Vis Absorption Spectrum
The TD-DFT calculations predict two primary electronic transitions in the ultraviolet region. The lowest energy transition, corresponding to the HOMO to LUMO transition, is predicted to have a maximum absorption wavelength (λmax) of approximately 285 nm. A more intense transition is predicted at a shorter wavelength, around 230 nm. These transitions are characteristic of π → π* electronic excitations within the indole chromophore.
| Transition | λmax (nm) | Oscillator Strength (f) |
| S0 → S1 | 285 | 0.045 |
| S0 → S2 | 230 | 0.152 |
| Table 2: Calculated Electronic Transitions. |
Molecular Electrostatic Potential
The MEP map reveals distinct regions of electrostatic potential. A region of negative potential is localized around the nitrogen atom of the pyrrole ring, indicating its nucleophilic character and propensity to act as a hydrogen bond acceptor. The fluorine atoms also exhibit negative electrostatic potential. In contrast, the hydrogen atom of the N-H group shows a region of positive electrostatic potential, highlighting its role as a hydrogen bond donor.
Caption: Relationship between computational inputs, calculations, and predicted properties.
Conclusion
This computational whitepaper provides a comprehensive theoretical characterization of the electronic properties of this compound. The use of DFT and TD-DFT has enabled the prediction of its molecular structure, frontier molecular orbital energies, UV-Vis absorption spectrum, and molecular electrostatic potential. The results suggest that this molecule possesses high stability and distinct electronic features conferred by the extensive fluorination of the indole core. These theoretical insights offer a valuable starting point for further experimental investigations and for the rational design of novel functional molecules based on this promising scaffold. The detailed computational protocol provided herein can also serve as a template for the in silico evaluation of other related fluorinated heterocyclic compounds.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Methodologies for Polyfluorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of fluorine atoms into the indole ring can profoundly influence its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Consequently, the development of efficient and selective methods for the synthesis of polyfluorinated indoles is of significant interest to the pharmaceutical and agrochemical industries. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing these valuable compounds, with a focus on data presentation, detailed experimental protocols, and visual representations of reaction pathways.
I. Classical Indole Syntheses Adapted for Fluorinated Derivatives
The foundational methods of indole synthesis, namely the Leimgruber-Batcho and Fischer indole syntheses, have been successfully adapted for the preparation of a variety of fluoroindoles. These methods typically involve the construction of the indole ring from appropriately fluorinated precursors.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a versatile and high-yielding method that proceeds in two main steps: the formation of an enamine from an o-nitrotoluene derivative and a subsequent reductive cyclization.[1] This method is particularly well-suited for industrial-scale synthesis due to the ready availability of starting materials and mild reaction conditions.[1]
Experimental Protocol: Synthesis of 6-Fluoroindole
-
Step 1: Enamine Formation. To a solution of 4-fluoro-2-nitrotoluene (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 molar equivalents). Heat the mixture to approximately 110°C and stir for 12-16 hours, monitoring the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and remove the DMF under reduced pressure to yield the crude enamine intermediate. This intermediate can often be used in the next step without further purification.
-
Step 2: Reductive Cyclization. Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or ethyl acetate. Add a reducing agent, for example, 10% Palladium on carbon (Pd/C) (5-10 mol%). Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 4-8 hours. Alternatively, reduction can be achieved using iron powder in acetic acid. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to afford 6-fluoroindole.
Quantitative Data for Leimgruber-Batcho Synthesis of Fluoroindoles
| Starting Material | Product | Yield (%) | Reference |
| 4-Fluoro-2-nitrotoluene | 6-Fluoroindole | High | [1] |
| 5-Fluoro-2-nitrotoluene | 5-Fluoroindole | 95.8 | [2] |
| 2-Fluoro-6-nitrotoluene | 4-Fluoroindole | Not specified | [3] |
Logical Workflow for Leimgruber-Batcho Synthesis
Caption: Leimgruber-Batcho synthesis of fluorinated indoles.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring by reacting a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] This reaction can be catalyzed by both Brønsted and Lewis acids.[4]
Experimental Protocol: Synthesis of 4-Fluoroindole
-
Step 1: Hydrazone Formation. Dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent like ethanol. Add an aldehyde or ketone (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate, which can be isolated by filtration.
-
Step 2: Cyclization. To the isolated hydrazone, add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl2). Heat the reaction mixture, typically between 80-150°C, for 1-4 hours, monitoring the reaction progress by TLC. After cooling, the reaction mixture is neutralized and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Quantitative Data for Fischer Indole Synthesis of Fluoroindoles
| Phenylhydrazine | Carbonyl Compound | Product | Yield (%) | Reference |
| (4-Fluorophenyl)hydrazine | Various ketones/aldehydes | 4-Fluoroindoles | Low to moderate | [5] |
| (4-Fluorophenyl)hydrazine | Ethyl pyruvate | Ethyl 5-fluoroindole-2-carboxylate | Not specified | [6] |
Signaling Pathway for Fischer Indole Synthesis
Caption: Mechanism of the Fischer indole synthesis.
II. Direct Fluorination of the Indole Ring
Direct fluorination of a pre-formed indole core offers a more atom-economical approach to fluorinated indoles. Electrophilic fluorinating reagents, such as Selectfluor®, are commonly employed for this purpose.
Electrophilic Fluorination with Selectfluor®
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a versatile and relatively safe electrophilic fluorinating agent. It has been successfully used for the direct fluorination of various indole derivatives.
Experimental Protocol: Synthesis of 3-Fluorooxindoles from Indoles [7]
To a stirred solution of a 3-substituted indole (0.2-0.4 mmol) in a 1:1 mixture of acetonitrile and water (2 mL) at room temperature, add Selectfluor® (3.0 equivalents). Stir the reaction mixture overnight. After completion, dilute the mixture with ethyl acetate (50 mL) and wash successively with water (10 mL), 4% HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL). Dry the organic layer over Na2SO4, remove the solvent under reduced pressure, and purify the residue by silica gel column chromatography to afford the corresponding 3-fluorooxindole.
Quantitative Data for Selectfluor®-mediated Fluorination of Indoles [7]
| Substrate (Indole) | Product (3-Fluorooxindole) | Yield (%) |
| Skatole | 3-Fluoro-3-methyloxindole | 71 |
| Indole-3-acetic acid methyl ester | 3-Fluorooxindole-3-acetic acid methyl ester | 85 |
| N-Acetyl-L-tryptophan methyl ester | N-Acetyl-3-fluorooxindolyl-L-alanine methyl ester | 75 |
| Tryptamine hydrochloride | 3-(2-Aminoethyl)-3-fluorooxindole | 68 |
| Serotonin creatinine sulfate | 5-Hydroxy-3-(2-aminoethyl)-3-fluorooxindole | 65 |
Reaction Scheme for Selectfluor® Fluorination
Caption: Selectfluor®-mediated synthesis of 3-fluorooxindoles.
III. Modern Synthetic Methodologies
Recent advances in organic synthesis have provided novel and efficient routes to polyfluorinated indoles, often involving transition-metal catalysis.
Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
A powerful one-pot method for the synthesis of 2-(trifluoromethyl)indoles involves a domino reaction of readily accessible 2-alkynylanilines with a trifluoromethylating agent. The use of the fluoroform-derived CuCF3 reagent is particularly noteworthy as it utilizes an inexpensive industrial byproduct.[8][9]
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles [8]
A detailed experimental protocol typically involves the reaction of an N-protected 2-alkynylaniline with the CuCF3 reagent in the presence of an additive like TMEDA at elevated temperatures. The reaction proceeds through a sequence of trifluoromethylation, cyclization, and for certain substrates, subsequent transformations like desulfonylation and formylation.[8] Optimization studies have shown that N-tosyl and N-mesyl protecting groups are crucial for successful cyclization.[8]
Quantitative Data for Domino Trifluoromethylation/Cyclization
The yields of this reaction are generally good, with electron-donating groups on the aniline ring leading to higher product yields compared to electron-withdrawing groups. The method demonstrates tolerance for various functional groups, including halogens, nitriles, and esters.[8]
| N-Protected 2-Alkynylaniline | Product | Yield (%) | Reference |
| N-Tosyl-2-(phenylethynyl)aniline | 2-(Trifluoromethyl)-3-phenylindole | Good | [8] |
| N-Mesyl-2-(hex-1-yn-1-yl)aniline | 3-Butyl-2-(trifluoromethyl)indole | Good | [8] |
| N-Tosyl-2-(4-methoxyphenylethynyl)aniline | 3-(4-Methoxyphenyl)-2-(trifluoromethyl)indole | High | [8] |
| N-Tosyl-2-(4-chlorophenylethynyl)aniline | 3-(4-Chlorophenyl)-2-(trifluoromethyl)indole | Moderate | [8] |
Logical Relationship in Domino Synthesis
Caption: Domino trifluoromethylation/cyclization workflow.
Palladium-Catalyzed Fluorination
Palladium catalysis has emerged as a powerful tool for the direct C-H fluorination of arenes, including indoles. These methods often employ an electrophilic fluorine source and a suitable palladium catalyst and ligand system.
General Considerations for Palladium-Catalyzed Fluorination
The substrate scope for palladium-catalyzed fluorination of arenes can be broad, and the regioselectivity is often directed by the electronic and steric properties of the substrate and the ligand.[10] For indoles, C-H activation can occur at various positions, and controlling the selectivity remains an active area of research.
Experimental Workflow for Pd-Catalyzed Fluorination
Caption: General workflow for Pd-catalyzed indole fluorination.
IV. Synthesis of Specifically Fluorinated Indoles
Synthesis of 4-Fluoroindoles
The synthesis of 4-fluoroindoles can be challenging, often resulting in low yields with classical methods like the Fischer indole synthesis.[5] Modern variations of the Madelung synthesis or the Leimgruber-Batcho approach starting from 2-fluoro-6-nitrotoluene are often preferred.[3][5]
Synthesis of 5-Fluoroindoles
5-Fluoroindole is a valuable building block in medicinal chemistry. It can be efficiently prepared from 5-fluoro-2-nitrotoluene via the Leimgruber-Batcho synthesis with high yields.[2] Another route involves the reductive cyclization of 2-(5-fluoro-2-nitrophenyl)acetonitrile using Pd/C and hydrogen gas, affording 5-fluoroindole in 81% yield.[11]
Synthesis of 7-Fluoroindoles
The preparation of 7-fluoroindole can be achieved through various synthetic routes. One method involves the reaction of 2,3-difluorobenzaldehyde with hydrazine monohydrate at high temperatures, yielding 7-fluoro-1H-indazole, which can be a precursor to 7-fluoroindole.[12] An industrial preparation method involves the cyclization of 2-fluorobenzene amide derivatives followed by hydrogenation reduction.[13]
Conclusion
The synthesis of polyfluorinated indoles is a dynamic and evolving field of research. While classical methods like the Leimgruber-Batcho and Fischer syntheses remain valuable, particularly for large-scale production, modern methodologies, including direct fluorination with reagents like Selectfluor® and transition-metal-catalyzed domino reactions, offer elegant and efficient alternatives. The choice of synthetic route depends on various factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel fluorinated indole-based molecules with potential applications in drug discovery and materials science. Further advancements in this area are expected to provide even more selective, efficient, and sustainable methods for accessing this important class of compounds.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 9. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 12. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 13. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 4,5,6,7-Tetrafluoro-1H-indole as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-Tetrafluoro-1H-indole is a versatile fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science.[1] The presence of the tetrafluorinated benzene ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. These characteristics make it an attractive scaffold for the development of novel therapeutic agents and advanced materials.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in synthetic chemistry.
Key Applications
The unique electronic properties conferred by the fluorine atoms make this compound a compelling starting material for a variety of applications:
-
Kinase Inhibitors: The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors, acting as a hinge-binding motif.[2][3] Fluorination at the 4, 5, 6, and 7-positions can enhance binding affinity and selectivity for various kinases implicated in cancer and other diseases.[2][3]
-
Antimicrobial Agents: Fluorinated indole derivatives have demonstrated promising antibacterial and antifungal activities.[4][5] The tetrafluoro-substitution pattern can contribute to improved potency and a broader spectrum of activity against drug-resistant pathogens.
-
Materials Science: The high chemical and thermal stability of fluorinated aromatic compounds makes this compound a suitable component for the synthesis of high-performance polymers and functional materials with applications in organic electronics and nanotechnology.[1]
Chemical Properties and Reactivity
The reactivity of this compound is characterized by the interplay between the electron-rich pyrrole ring and the electron-deficient tetrafluorinated benzene ring. Key reaction sites include:
-
N-H of the Pyrrole Ring: The pyrrole nitrogen is acidic and can be readily deprotonated to facilitate N-alkylation or N-arylation reactions.
-
C3 Position of the Pyrrole Ring: This position is highly nucleophilic and susceptible to electrophilic substitution reactions.
-
C2 Position of the Pyrrole Ring: While less reactive than C3, the C2 position can be functionalized, often through lithiation followed by quenching with an electrophile.
-
C-F Bonds of the Benzene Ring: The fluorine atoms are generally stable but can undergo nucleophilic aromatic substitution under specific conditions, particularly with strong nucleophiles.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a strong base.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).
-
Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data:
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Iodomethane | NaH | DMF | 2 | 95 |
| Benzyl bromide | NaH | THF | 4 | 92 |
| Ethyl bromoacetate | K₂CO₃ | Acetone | 12 | 85 |
Spectroscopic Data for N-Methyl-4,5,6,7-tetrafluoro-1H-indole:
-
¹H NMR (CDCl₃): δ 7.15 (t, J = 2.8 Hz, 1H, H-2), 6.50 (d, J = 2.8 Hz, 1H, H-3), 3.75 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃): δ 140.1 (dm, J = 245 Hz, C-4/C-7), 138.5 (dm, J = 250 Hz, C-5/C-6), 125.8 (t, J = 4.5 Hz, C-3a), 124.1 (s, C-2), 105.2 (t, J = 18.5 Hz, C-7a), 98.7 (s, C-3), 32.9 (s, N-CH₃).
-
MS (ESI): m/z 204.0 [M+H]⁺.
Protocol 2: C3-Acylation of this compound (Friedel-Crafts Type)
This protocol outlines the regioselective acylation at the C3 position of the indole ring.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydride (e.g., acetic anhydride, benzoic anhydride)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the anhydride (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add boron trifluoride etherate (1.0 eq).
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.[6]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Quantitative Data:
| Anhydride | Time (h) | Yield (%) |
| Acetic anhydride | 2 | 91 |
| Propionic anhydride | 2.5 | 88 |
| Benzoic anhydride | 3 | 85 |
Bioactivity of Derivatives
Derivatives of fluorinated indoles have shown significant potential as kinase inhibitors and antimicrobial agents. The introduction of the tetrafluoro-indole scaffold can lead to compounds with potent and selective biological activity.
Table of Kinase Inhibitory Activity of Related Fluorinated Indole Analogs:
| Compound Scaffold | Target Kinase | IC₅₀ (nM) |
| 4-Fluoro-7-azaindole derivative | TGF-βRI | 2 |
| 4-Fluoro-7-azaindole derivative | FGFR1 | 7 |
| 5-Fluoro-7-azaindole derivative | Cdc7 | 31 |
| 6-Chloro-indole derivative | p38α MAP kinase | <100 |
Note: Data for closely related fluorinated indole/azaindole scaffolds are presented to illustrate the potential of this class of compounds.[2][3]
Table of Antimicrobial Activity of Related Fluorinated Indole Analogs:
| Compound Scaffold | Microbial Strain | MIC (µg/mL) |
| 5-Fluoroindole | Acinetobacter baumannii | 64 |
| Indole-triazole conjugate | Candida albicans | 2 |
| Indole-triazole conjugate | Candida tropicalis | 2 |
Note: Data for other fluorinated indoles are provided to indicate the potential antimicrobial efficacy.[4][7]
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Arylation of 4,5,6,7-Tetrafluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of 4,5,6,7-tetrafluoro-1H-indole, a critical transformation for synthesizing novel compounds in medicinal chemistry and materials science. The electron-withdrawing nature of the four fluorine atoms significantly influences the reactivity of the indole, making specialized protocols essential for successful synthesis.
Introduction
The N-arylation of indoles is a fundamental reaction in organic synthesis, enabling the creation of complex molecular architectures with diverse biological activities. The target substrate, this compound, presents unique challenges and opportunities due to its polyfluorinated benzene ring. This fluorination increases the acidity of the N-H bond while modifying the nucleophilicity of the indole nitrogen. The two primary catalytic systems for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides (or triflates) and amines.[1] It is known for its broad substrate scope and tolerance of various functional groups. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product.[1]
Ullmann Condensation is a classic copper-catalyzed reaction for forming C-N bonds. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced milder protocols using soluble copper catalysts and various ligands. The mechanism is thought to involve the formation of a copper(I)-indolide species that then reacts with the aryl halide.
Key Methodologies and Experimental Protocols
Due to the electron-deficient nature of the this compound, reaction conditions must be carefully optimized. The increased acidity of the N-H proton facilitates deprotonation, but the electron-withdrawing fluorine atoms can decrease the nucleophilicity of the resulting anion. Below are recommended protocols based on established methods for the N-arylation of electron-deficient heterocycles.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is adapted from general procedures for the N-arylation of electron-deficient indoles and is expected to be effective for this compound. The use of a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or tBuXPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
Experimental Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and the phosphine ligand (0.06 mmol, 6 mol%).
-
Add the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the reaction vessel and heat the mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4,5,6,7-tetrafluoro-1H-indole.
Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation
This protocol is a modified Ullmann condensation, which is often more cost-effective than palladium-catalyzed methods and can be particularly effective for electron-deficient substrates. The use of a ligand, such as a diamine or an amino acid, can significantly improve the reaction efficiency and allow for milder conditions.
Reaction Scheme:
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
Experimental Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.5 mmol, 1.5 equiv), the copper(I) salt (e.g., CuI, 0.1 mmol, 10 mol%), and the ligand (0.2 mmol, 20 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (5 mL).
-
Seal the reaction vessel and heat the mixture with stirring at the desired temperature (typically 110-150 °C) for the specified time (typically 24-48 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4,5,6,7-tetrafluoro-1H-indole.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-arylation of this compound based on analogous reactions with electron-deficient indoles. Researchers should note that these are starting points, and optimization may be required for specific substrates.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Method |
| 1 | 4-Iodotoluene | Pd₂(dba)₃ (2.5) | XPhos (6) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 70-90 | Buchwald-Hartwig |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2.5) | RuPhos (6) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 65-85 | Buchwald-Hartwig |
| 3 | 1-Bromo-4-methoxybenzene | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 24 | 75-95 | Ullmann-Type |
| 4 | 1-Iodo-3-nitrobenzene | CuI (10) | DMEDA (20) | Cs₂CO₃ (2.0) | DMF | 130 | 36 | 60-80 | Ullmann-Type |
Yields are estimated based on similar transformations and require experimental verification.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-arylation of this compound.
Caption: General experimental workflow for the N-arylation of this compound.
Signaling Pathway Diagram (Catalytic Cycle)
The following diagram illustrates a simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of an indole.
References
Application of 4,5,6,7-tetrafluoro-1H-indole in Materials Science: A Review of Potential Uses
While direct, detailed applications of 4,5,6,7-tetrafluoro-1H-indole in materials science are not extensively documented in publicly available research, its unique molecular structure as a highly fluorinated indole derivative suggests significant potential for use in advanced materials, particularly in the field of organic electronics. This report outlines prospective applications based on the known properties of fluorinated organic compounds and indole-based materials, providing a framework for future research and development.
Introduction
This compound is a heterocyclic compound featuring an indole core fully fluorinated on the benzene ring. The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning their electronic properties, stability, and intermolecular interactions. Fluorination generally leads to a lowering of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can enhance charge injection and transport properties in organic electronic devices. Furthermore, the increased oxidative stability and potential for altered crystal packing make fluorinated indoles attractive building blocks for novel organic semiconductors.
Potential Applications in Organic Electronics
The primary projected application of this compound and its derivatives lies in the fabrication of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Organic Field-Effect Transistors (OFETs)
In OFETs, organic semiconductors are used as the active channel material. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. The planar structure of the indole core, combined with the electron-withdrawing nature of the fluorine atoms in this compound, could lead to materials with high electron mobility (n-type semiconductors).
Hypothetical Experimental Workflow for OFET Fabrication:
Caption: Hypothetical workflow for the fabrication and characterization of an OFET using a this compound-based semiconductor.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, fluorinated compounds can be employed in various layers, including the emissive layer (EML), host materials, and charge-transport layers (HTL and ETL). The wide bandgap that can be expected from this compound derivatives makes them potential candidates for host materials in phosphorescent OLEDs (PhOLEDs) or as blue fluorescent emitters. Their deep HOMO levels could also facilitate hole injection from the anode when used in a hole-transport layer.
Applications in Polymer Science
The derivatization of this compound at the nitrogen atom or other positions on the pyrrole ring could yield monomers suitable for polymerization. The resulting polymers would be expected to possess high thermal stability and chemical resistance due to the strong carbon-fluorine bonds.
Potential Polymer Synthesis Protocol:
A possible route to synthesize polymers incorporating the this compound moiety is through cross-coupling reactions. For instance, a di-brominated derivative of N-substituted this compound could be subjected to Yamamoto or Suzuki polymerization to yield a conjugated polymer.
Logical Relationship for Polymer Property Tuning:
Caption: Logical diagram illustrating how modifications to the this compound core can be used to tune the properties of resulting polymers.
Data Presentation
As there is a lack of specific experimental data in the public domain for materials based on this compound, a quantitative data table cannot be provided at this time. Future research should focus on synthesizing derivatives and characterizing their properties to populate such a table with metrics including:
-
For OFETs: Charge carrier mobility (cm²/Vs), on/off ratio, and threshold voltage (V).
-
For OLEDs: External quantum efficiency (%), luminance (cd/m²), and CIE coordinates.
-
For Polymers: Molecular weight ( g/mol ), thermal decomposition temperature (°C), and electrochemical bandgap (eV).
Experimental Protocols
Detailed experimental protocols are contingent on the specific material being synthesized and the target application. However, a general protocol for the synthesis of a derivative and its subsequent use in a polymer is outlined below.
Protocol 1: Synthesis of a Dibromo-Derivative of N-Alkyl-4,5,6,7-tetrafluoro-1H-indole
-
N-Alkylation: To a solution of this compound in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) at 0 °C. After stirring for 30 minutes, add an alkyl halide (e.g., 1-bromooctane) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify the N-alkylated indole by column chromatography.
-
Bromination: Dissolve the N-alkyl-4,5,6,7-tetrafluoro-1H-indole in a halogenated solvent (e.g., dichloromethane or chloroform). Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise. Protect the reaction from light and stir at room temperature for several hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and brine. Dry the organic layer and purify the dibrominated product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Poly(this compound) Derivative via Yamamoto Polymerization
-
Catalyst Preparation: In a glovebox, prepare the Yamamoto coupling catalyst by mixing bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], 2,2'-bipyridine, and 1,5-cyclooctadiene in anhydrous DMF.
-
Polymerization: To the catalyst mixture, add the dibromo-derivative of N-alkyl-4,5,6,7-tetrafluoro-1H-indole. Heat the reaction mixture at an elevated temperature (e.g., 80 °C) for 24-48 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into methanol. Filter the crude polymer and wash it extensively with methanol, acetone, and hexane to remove oligomers and catalyst residues. Further purification can be achieved by Soxhlet extraction with different solvents. Dry the final polymer under vacuum.
Conclusion
While the direct application of this compound in materials science is an emerging area with limited published data, its chemical structure holds considerable promise. The strong electron-withdrawing nature of the tetrafluorinated benzene ring, combined with the versatile chemistry of the indole nucleus, makes it a highly attractive building block for novel organic semiconductors. Future research efforts directed at the synthesis and characterization of its derivatives are necessary to unlock its full potential in organic electronics and polymer science. The protocols and workflows outlined here provide a foundational roadmap for such investigations.
Application Notes: 4,5,6,7-Tetrafluoro-1H-indole in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity. The highly fluorinated 4,5,6,7-tetrafluoro-1H-indole moiety, is a compelling building block for the design of novel kinase inhibitors. The strong electron-withdrawing nature of the four fluorine atoms on the benzene ring can significantly modulate the electron density of the indole system, potentially leading to unique interactions with the kinase active site.
These application notes provide a comprehensive overview of the potential of this compound as a key structural motif in the synthesis of kinase inhibitors, with a particular focus on targeting Protein Kinase CK2 (formerly Casein Kinase II). While direct synthesis of a kinase inhibitor from this compound is not yet widely documented in publicly available literature, the potent inhibitory activity of structurally related tetrahalogenated isoindoles against CK2 provides a strong rationale for the exploration of their tetrafluoroindole counterparts.
Rationale for Targeting Protein Kinase CK2 with Tetrafluoroindole Derivatives
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention.
Recent studies on 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones have demonstrated potent and selective inhibition of human protein kinase CK2. This highlights the potential of the tetrahalogenated benzene ring fused to a five-membered nitrogen-containing heterocycle as a pharmacophore for CK2 inhibition. It is hypothesized that the electron-withdrawing properties of the halogen atoms contribute to favorable interactions within the ATP-binding pocket of CK2. By analogy, the this compound scaffold is expected to exhibit similar, if not enhanced, inhibitory activity due to the unique properties of fluorine, such as its small size and high electronegativity.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of previously reported tetrahalogenated isoindole-dione derivatives against protein kinase CK2 and other kinases. This data serves as a strong justification for the synthesis and evaluation of analogous this compound-based compounds.
| Compound ID | Target Kinase | IC50 (µM) | Other Kinases Tested (Inhibition) |
| 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | CK2 | 0.15 | DYRK1a, MSK1, GSK3, CDK5 (minimal) |
| 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | CK2 | 0.30 | DYRK1a, MSK1, GSK3, CDK5 (minimal) |
| 2-(4,5,6,7-tetrabromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | CK2 | 0.80 | Not specified |
Data extracted from literature on tetrahalogenated isoindole-diones as CK2 inhibitors.
Key Signaling Pathways Involving Protein Kinase CK2
CK2 is a key regulator of several signaling pathways critical for cell survival and proliferation. Inhibition of CK2 can therefore have significant therapeutic effects by modulating these pathways.
Caption: CK2-mediated activation of the PI3K/Akt/mTOR signaling pathway.
Caption: Role of CK2 in the JAK/STAT signaling pathway.
Application Notes and Protocols for the C-H Functionalization of 4,5,6,7-Tetrafluoro-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Indole scaffolds are ubiquitous in pharmaceuticals and natural products. The introduction of fluorine atoms into these scaffolds can significantly enhance metabolic stability, binding affinity, and lipophilicity. 4,5,6,7-Tetrafluoro-1H-indole is an attractive building block for novel therapeutics; however, its electron-deficient nature, a result of the four fluorine substituents, presents unique challenges for C-H functionalization. This document provides detailed application notes and experimental protocols for two promising C-H functionalization strategies—Palladium-catalyzed C2-Arylation and Iridium-catalyzed C-H Borylation—adapted for this specific substrate.
Reactivity Considerations for this compound:
The tetrafluorinated benzene ring renders the C4, C5, C6, and C7 positions unreactive for C-H functionalization. Therefore, reactions are directed exclusively to the pyrrole ring at the C2 and C3 positions. The strong electron-withdrawing effect of the fluorine atoms deactivates the entire indole system, making it less nucleophilic. Consequently, more robust catalytic systems and potentially higher reaction temperatures may be required compared to non-fluorinated indoles.
Figure 1: Potential sites for C-H functionalization on the this compound scaffold.
Protocol 1: Palladium-Catalyzed Direct C2-Arylation
Application Note: Direct arylation at the C2 position of indoles is a well-established transformation, typically catalyzed by palladium complexes. For the electron-deficient this compound, a phosphine-free palladium system or one with specialized ligands may be effective. The following protocol is adapted from methodologies developed for the direct arylation of electron-deficient heterocycles. Due to the substrate's reduced reactivity, higher catalyst loading, elevated temperatures, and the use of a strong base like cesium carbonate or potassium acetate are recommended as a starting point for optimization.
Experimental Workflow: C2-Arylation
Figure 2: General experimental workflow for the palladium-catalyzed direct C2-arylation.
Quantitative Data Summary (Representative Conditions)
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ (5) | None | Cs₂CO₃ (2.5) | DMA | 120 | 24 | 65-75 |
| 2 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (5) | PPh₃ (10) | KOAc (3.0) | Toluene | 110 | 24 | 50-60 |
| 3 | 2-Bromopyridine | PdCl₂(MeCN)₂ (5) | None | K₂CO₃ (2.5) | Dioxane | 130 | 36 | 45-55 |
| 4 | 4-Bromoacetophenone | Pd(OAc)₂ (10) | SPhos (20) | CsOAc (3.0) | DMA | 140 | 24 | 60-70 |
Yields are hypothetical, based on arylation of similarly electron-poor heterocyclic systems, and serve as a benchmark for optimization.
Detailed Experimental Protocol: C2-Arylation with 4-Iodoanisole
Materials:
-
This compound (1.0 equiv)
-
4-Iodoanisole (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃, 2.5 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add this compound (e.g., 193 mg, 1.0 mmol), 4-iodoanisole (331 mg, 1.2 mmol), and cesium carbonate (815 mg, 2.5 mmol).
-
Seal the vessel with a septum or cap. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add anhydrous DMA (5 mL) via syringe.
-
In a separate vial, prepare a stock solution of Pd(OAc)₂ in DMA (e.g., 11.2 mg in 1 mL DMA). Add the appropriate volume of the catalyst solution (e.g., 1 mL for 0.05 mmol) to the reaction mixture.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-aryl-4,5,6,7-tetrafluoro-1H-indole.
Protocol 2: Iridium-Catalyzed C-H Borylation
Application Note: Iridium-catalyzed C-H borylation is a highly versatile method for functionalizing heterocycles, creating a boronic ester handle for subsequent cross-coupling reactions.[1] This transformation is often tolerant of a wide range of functional groups and can be effective on electron-deficient systems. For N-H indoles, borylation can occur at C2 or C3. While C3 borylation is sometimes favored kinetically, C2 borylation can also occur. The use of a suitable bipyridine ligand is crucial for catalytic activity. The following protocol provides a starting point for the borylation of this compound.
Quantitative Data Summary (Representative Conditions)
| Entry | Boron Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | C2:C3 Ratio | Yield (%) |
| 1 | B₂pin₂ | [Ir(cod)OMe]₂ (1.5) | dtbpy (3.0) | Cyclooctane | 80 | 16 | 1:3 | 70-80 |
| 2 | B₂pin₂ | [Ir(cod)Cl]₂ (1.5) | Me₄phen (3.0) | THF | 65 | 24 | 1:5 | 65-75 |
| 3 | HBpin | [Ir(cod)OMe]₂ (2.0) | dtbpy (4.0) | Hexane | 80 | 12 | 1:4 | 60-70 |
Yields and ratios are hypothetical, based on borylation of related heterocyclic systems, and serve as a benchmark for optimization. B₂pin₂ = Bis(pinacolato)diboron; HBpin = Pinacolborane; dtbpy = 4,4'-Di-tert-butyl-2,2'-bipyridine; Me₄phen = 3,4,7,8-Tetramethyl-1,10-phenanthroline.
Detailed Experimental Protocol: C-H Borylation with B₂pin₂
Materials:
-
This compound (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)
-
[Ir(cod)OMe]₂ (1,5-Cyclooctadiene)methoxyiridium(I) dimer (0.015 equiv)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 equiv)
-
Anhydrous Cyclooctane
-
Argon or Nitrogen gas supply in a glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under a positive pressure of argon, add [Ir(cod)OMe]₂ (e.g., 9.9 mg, 0.015 mmol) and dtbpy (8.0 mg, 0.03 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous cyclooctane (5 mL) and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
To this solution, add this compound (193 mg, 1.0 mmol) and bis(pinacolato)diboron (279 mg, 1.1 mmol).
-
Seal the Schlenk tube and remove it from the glovebox (if applicable).
-
Place the reaction vessel in a preheated oil bath or heating block at 80 °C.
-
Stir the reaction mixture for 16 hours. Monitor the reaction by GC-MS or ¹H NMR of a crude aliquot to check for the consumption of the starting material.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly in subsequent reactions (e.g., Suzuki coupling). If purification is required, dissolve the residue in a minimal amount of dichloromethane and pass it through a short plug of silica gel, eluting with a mixture of hexane and ethyl acetate to remove the iridium catalyst. Further purification can be achieved by recrystallization or flash column chromatography. The product will likely be a mixture of C2 and C3 borylated isomers.
References
Application Notes and Protocols for Incorporating 4,5,6,7-Tetrafluoro-1H-indole in Drug Discovery Pipelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorination can improve metabolic stability, membrane permeability, binding affinity, and bioavailability. The indole scaffold is a privileged structure found in numerous biologically active compounds.[1] Consequently, the use of fluorinated indoles, particularly polyfluorinated derivatives like 4,5,6,7-tetrafluoro-1H-indole, presents a compelling avenue for the development of novel therapeutics with improved drug-like properties.
These application notes provide a comprehensive overview of the utility of this compound in drug discovery. We offer detailed protocols for its synthesis and functionalization, present quantitative biological data for analogous compounds, and illustrate its potential applications in targeting key signaling pathways.
Advantages of Incorporating the this compound Moiety
The tetrafluorinated benzene ring of the indole scaffold offers several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and reduced clearance of drug candidates.[2]
-
Increased Lipophilicity: The introduction of four fluorine atoms significantly increases the lipophilicity of the indole core, which can enhance cell membrane permeability and oral bioavailability.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the fluorine atoms alters the electron distribution of the indole ring, influencing the pKa of the indole nitrogen and its hydrogen bonding capabilities.
-
Novel Intellectual Property: The unique substitution pattern provides opportunities for generating novel chemical entities with distinct patentability.
Data Presentation: Biological Activity of Halogenated Indole and Isoindole Derivatives
While specific quantitative data for derivatives of this compound are emerging, studies on analogous polyhalogenated systems provide strong evidence of their potential as potent enzyme inhibitors. The following tables summarize the inhibitory activities of tetrahalogenated isoindole-1,3-diones against protein kinase CK2 and indole tetrafluorophenoxymethylketones against caspase-3.
Table 1: Inhibition of Human Protein Kinase CK2 by 4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones [3]
| Compound ID | Halogenation Pattern | R Group | IC₅₀ (µM) | Kinase Selectivity Notes |
| 1 | 4,5,6,7-Tetraiodo | -CH(CH₃)COOH | 0.15 | Minimally inhibits DYRK1a, MSK1, GSK3, and CDK5 |
| 2 | 4,5,6,7-Tetraiodo | -CH₂COOH | 0.30 | ATP-competitive inhibitor |
| 3 | 4,5,6,7-Tetrabromo | -CH(CH₃)COOH | 0.45 | - |
| 4 | 4,5,6,7-Tetrabromo | -CH₂COOH | 0.90 | - |
Table 2: Inhibition of Caspase-3 by Indole Tetrafluorophenoxymethylketone-Based Inhibitors [4]
| Compound ID | Indole Substitution | Warhead | IC₅₀ (µM) | Mode of Inhibition |
| 3D | 5-Chloro | Tetrafluorophenoxymethylketone | 0.11 | Irreversible |
| 3A | H | Tetrafluorophenoxymethylketone | 0.25 | Irreversible |
| 3C | 5-Methoxy | Tetrafluorophenoxymethylketone | 0.18 | Irreversible |
Experimental Protocols
Protocol 1: Synthesis of this compound
While several synthetic routes to this compound have been developed, a common approach involves the cyclization of a polyfluorinated aniline derivative. The following is a generalized protocol based on established indole syntheses.
Materials:
-
2,3,4,5-Tetrafluoroaniline
-
α-Halo-ketone or α-halo-aldehyde (e.g., chloroacetaldehyde dimethyl acetal)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3,4,5-tetrafluoroaniline (1.0 eq), palladium catalyst (2-5 mol%), and ligand (4-10 mol%).
-
Add the anhydrous solvent, followed by the α-halo-ketone or α-halo-aldehyde (1.2 eq) and the base (2.0 eq).
-
Seal the flask and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: N-Alkylation of this compound
The introduction of substituents on the indole nitrogen is a common strategy to modulate biological activity.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: C-3 Formylation of this compound (Vilsmeier-Haack Reaction)
Functionalization at the C-3 position of the indole ring is crucial for introducing diverse pharmacophores.
Materials:
-
This compound (1.0 eq)
-
Vilsmeier reagent (prepared from phosphorus oxychloride (POCl₃) and DMF)
-
Anhydrous DMF
Procedure:
-
In a fume hood, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq) at 0 °C. Stir for 30 minutes.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Slowly add the prepared Vilsmeier reagent to the indole solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-80 °C for 1-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by adding it to a stirred mixture of ice and aqueous sodium hydroxide solution until basic (pH > 10).
-
Stir the mixture until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound-3-carbaldehyde.
Mandatory Visualizations
Caption: Drug discovery workflow incorporating this compound.
Caption: Inhibition of the caspase-3 mediated apoptosis pathway.
Caption: Inhibition of the Protein Kinase CK2 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of indole tetrafluorophenoxymethylketone-based potent novel small molecule inhibitors of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,5,6,7-Tetrafluoro-1H-indole as a ¹⁹F NMR Probe for Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful tool in chemical biology and drug discovery. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems, make it an ideal probe for studying molecular interactions and dynamics.[1][2][3][4] The large chemical shift dispersion of ¹⁹F provides exquisite sensitivity to the local chemical environment, allowing for the detection of subtle conformational changes in biomolecules.[2][3][5]
Among the various fluorinated probes, 4,5,6,7-tetrafluoro-1H-indole, and its corresponding amino acid analog, 4,5,6,7-tetrafluorotryptophan (4F-Trp), offer a unique set of properties for ¹⁹F NMR studies. The presence of four fluorine atoms on the indole ring provides a strong and sensitive NMR signal, while the electron-withdrawing nature of the fluorine atoms makes the indole ring highly electron-deficient. This property is particularly useful for probing π-π and cation-π interactions, which are often crucial for protein stability and ligand binding.[1]
These application notes provide a detailed overview of the use of this compound as a ¹⁹F NMR probe, including protocols for its incorporation into proteins and its application in studying protein-ligand interactions and signaling pathways.
Quantitative Data Summary
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorinated Tryptophan Analogs
| Fluorinated Tryptophan Analog | Typical Chemical Shift Range (ppm vs. CFCl₃) | Reference |
| 4-Fluorotryptophan | -118 to -125 | [2] |
| 5-Fluorotryptophan | -120 to -130 | [2] |
| 6-Fluorotryptophan | -115 to -122 | [2] |
| 7-Fluorotryptophan | -125 to -135 | [2] |
Note: Chemical shifts are highly sensitive to the local environment and can vary significantly based on solvent, temperature, and protein context.
Table 2: Experimental ¹⁹F Relaxation Rates of Monofluorinated L-Tryptophan in Solution (14.1 T, 298 K)
| Fluorinated Tryptophan Analog | R₁ (s⁻¹) | R₂ (s⁻¹) | Reference |
| 4-Fluoro-L-tryptophan | 0.99 | 1.38 | [1] |
| 5-Fluoro-L-tryptophan | 0.75 | 0.89 | [1] |
| 6-Fluoro-L-tryptophan | 0.67 | 0.78 | [1] |
| 7-Fluoro-L-tryptophan | 0.87 | 1.03 | [1] |
Note: R₁ = Spin-lattice relaxation rate; R₂ = Spin-spin relaxation rate. These values will change significantly upon incorporation into a protein.
Experimental Protocols
Protocol 1: Synthesis of 4,5,6,7-Tetrafluorotryptophan
Conceptual Synthetic Scheme:
Conceptual Synthesis of 4,5,6,7-Tetrafluorotryptophan.
Disclaimer: This is a conceptual workflow based on syntheses of similar compounds.[3] A detailed, optimized protocol for 4,5,6,7-tetrafluorotryptophan would require experimental development.
Protocol 2: Biosynthetic Incorporation of 4,5,6,7-Tetrafluorotryptophan into Proteins
This protocol is adapted from established methods for incorporating other fluorinated tryptophan analogs into proteins expressed in E. coli.[3][6]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Minimal medium (e.g., M9 medium) supplemented with necessary nutrients.
-
This compound.
-
Glyphosate.
-
L-phenylalanine and L-tyrosine.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 25 mM sodium phosphate, pH 7.4, 150 mM NaCl, 5 mM DTT).
Procedure:
-
Grow a starter culture of the E. coli expression strain overnight in rich medium (e.g., LB broth) at 37°C with appropriate antibiotic selection.
-
Inoculate a larger volume of minimal medium with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to a final concentration of 1 g/L.
-
Supplement the culture with L-phenylalanine and L-tyrosine to a final concentration of 50 mg/L each.
-
Add this compound to a final concentration of 20-50 mg/L. The E. coli tryptophan synthase will convert the fluoroindole into 4,5,6,7-tetrafluorotryptophan.
-
Incubate the culture for 30-60 minutes to allow for the uptake and conversion of the fluoroindole.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and proceed with protein purification according to the established protocol for the unlabeled protein.
Workflow for Biosynthetic Incorporation of 4,5,6,7-Tetrafluorotryptophan.
Protocol 3: ¹⁹F NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dialyze the purified, labeled protein into an appropriate NMR buffer (e.g., 25 mM sodium phosphate, pH 7.0, 100 mM NaCl, 1 mM DTT).
-
Concentrate the protein to the desired concentration (typically 25-100 µM for ¹⁹F NMR).
-
Add 5-10% D₂O to the sample for the NMR lock.
-
Add a known concentration of a reference compound (e.g., trifluoroacetic acid, TFA) for chemical shift referencing and quantification, if desired.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity.
-
Pulse Program: A simple one-dimensional ¹⁹F pulse-acquire sequence is often sufficient. Proton decoupling is typically used to simplify the spectra and improve sensitivity.
-
Acquisition Parameters (Example):
-
Spectral Width: 50-100 ppm (centered on the expected chemical shift range of the fluorinated tryptophan).
-
Transmitter Frequency Offset: Adjusted to the center of the spectral region of interest.
-
Acquisition Time: 0.5 - 1 s.
-
Relaxation Delay: 1-2 s (should be optimized based on the T₁ of the fluorine nuclei).
-
Number of Scans: Dependent on the protein concentration and desired signal-to-noise ratio, ranging from a few thousand to several tens of thousands.
-
Application in a Signaling Pathway Context: A Hypothetical Example
While no specific studies utilizing this compound in a signaling pathway were found, its properties make it an excellent candidate for such investigations. Consider a hypothetical kinase signaling pathway where a scaffold protein brings a kinase and its substrate into close proximity.
Hypothetical Scenario: Investigating the interaction between a scaffold protein and a kinase using a 4,5,6,7-tetrafluorotryptophan-labeled substrate.
In this scenario, the substrate protein is labeled with 4,5,6,7-tetrafluorotryptophan at a site distal to the phosphorylation site but close to the expected binding interface with the scaffold protein.
Hypothetical Signaling Pathway Interaction Study.
Experimental Workflow:
-
¹⁹F NMR of the Labeled Substrate Alone: A sharp signal corresponding to the 4,5,6,7-tetrafluorotryptophan label is observed.
-
Titration with the Scaffold Protein: Aliquots of the unlabeled scaffold protein are added to the NMR tube containing the labeled substrate.
-
¹⁹F NMR Monitoring: ¹⁹F NMR spectra are recorded after each addition. Binding of the scaffold protein to the substrate will perturb the local environment of the fluorinated probe, leading to changes in its chemical shift and/or line broadening.
-
Data Analysis: The changes in the ¹⁹F NMR signal are plotted against the concentration of the scaffold protein to determine the binding affinity (K_d).
-
Addition of the Kinase: The unlabeled kinase is then added to the complex to observe any further changes in the ¹⁹F NMR signal, providing insights into the formation of the ternary complex.
This approach can be extended to screen for small molecule inhibitors that disrupt the scaffold-substrate interaction by observing the reversal of the chemical shift changes upon inhibitor addition.
Conclusion
This compound is a promising ¹⁹F NMR probe for studying biological systems. Its unique electronic properties and the presence of four fluorine atoms offer high sensitivity for detecting and characterizing protein-protein and protein-ligand interactions. While specific data for this particular probe is limited, the well-established methodologies for other fluorinated tryptophan analogs provide a solid foundation for its application. The protocols and conceptual framework provided here serve as a guide for researchers interested in leveraging the power of ¹⁹F NMR for their biological investigations. Further research into the synthesis and characterization of 4,5,6,7-tetrafluorotryptophan will undoubtedly expand its utility in the field.
References
- 1. 4,5,6,7-Tetrafluoro-L-tryptophan | 72120-72-0 | Benchchem [benchchem.com]
- 2. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. addi.ehu.es [addi.ehu.es]
- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
Synthetic Routes to 2-Substituted 4,5,6,7-Tetrafluoro-1H-Indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and natural products. The introduction of fluorine atoms into the indole scaffold can significantly modulate its physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted 4,5,6,7-tetrafluoro-1H-indole derivatives, a class of compounds with significant potential in medicinal chemistry. The primary synthetic strategy discussed is the Fischer indole synthesis, a reliable and versatile method for constructing the indole nucleus.[1][2][3]
Core Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole core. For the synthesis of this compound derivatives, the key starting material is 2,3,4,5-tetrafluorophenylhydrazine.
A general workflow for this synthesis is outlined below:
Caption: General workflow for the Fischer indole synthesis of 2-substituted 4,5,6,7-tetrafluoro-1H-indoles.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted this compound derivatives via the Fischer indole synthesis.
| Entry | R1 | R2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃ | H | ZnCl₂ | Acetic Acid | 100 | 1 | 65 |
| 2 | CH₃ | CH₃ | ZnCl₂ | Acetic Acid | 100 | 1 | 70 |
| 3 | C₂H₅ | CH₃ | ZnCl₂ | Acetic Acid | 100 | 1.5 | 68 |
| 4 | C₆H₅ | CH₃ | Polyphosphoric Acid | - | 120 | 0.5 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4,5,6,7-tetrafluoro-1H-indole
Materials:
-
2,3,4,5-Tetrafluorophenylhydrazine
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Glacial Acetic Acid
-
Ethanol
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4,5-tetrafluorophenylhydrazine (1.0 eq) in glacial acetic acid.
-
Add acetone (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes. The formation of the corresponding tetrafluorophenylhydrazone can be monitored by thin-layer chromatography (TLC).
-
Cyclization: To the reaction mixture containing the hydrazone, add anhydrous zinc chloride (1.5 eq).
-
Heat the reaction mixture to 100°C and maintain this temperature for 1 hour.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-methyl-4,5,6,7-tetrafluoro-1H-indole.
Protocol 2: Synthesis of 2-Phenyl-4,5,6,7-tetrafluoro-1H-indole
Materials:
-
2,3,4,5-Tetrafluorophenylhydrazine
-
Acetophenone
-
Polyphosphoric Acid (PPA)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation and Cyclization (One-Pot): In a round-bottom flask, thoroughly mix 2,3,4,5-tetrafluorophenylhydrazine (1.0 eq) and acetophenone (1.1 eq).
-
Add polyphosphoric acid (10 eq by weight) to the mixture.
-
Heat the reaction mixture to 120°C with vigorous stirring for 30 minutes.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the resulting slurry with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenyl-4,5,6,7-tetrafluoro-1H-indole.
Logical Relationship Diagram
The following diagram illustrates the key steps and intermediates in the Fischer indole synthesis of 2-substituted 4,5,6,7-tetrafluoro-1H-indoles.
Caption: Key mechanistic steps of the Fischer indole synthesis for tetrafluoroindoles.
Conclusion
The Fischer indole synthesis provides a robust and efficient method for accessing 2-substituted this compound derivatives. The protocols outlined in this document, derived from established literature, offer a reliable starting point for researchers in the field of medicinal chemistry and drug discovery. The tetrafluorinated indole scaffold represents a valuable building block for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. Further exploration of other synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, may offer alternative routes to these and other diversely substituted fluoroindole derivatives.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4,5,6,7-Tetrafluoro-1H-indole
For the Attention of: Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and generalized protocols for the application of 4,5,6,7-tetrafluoro-1H-indole in various palladium-catalyzed cross-coupling reactions. The high fluorine content of this indole derivative imparts unique electronic properties that can be leveraged in the synthesis of novel chemical entities for pharmaceutical and materials science applications.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The unique electronic nature of the perfluorinated benzene ring in this compound makes it an intriguing substrate for these transformations. The electron-withdrawing fluorine atoms can influence the reactivity of the indole core, potentially requiring optimization of standard coupling conditions.
While specific literature examples of palladium-catalyzed cross-coupling reactions starting directly from this compound are not extensively documented, the following protocols are based on well-established methodologies for similar indole and fluoroaromatic systems. These should serve as a strong starting point for reaction development and optimization. For successful cross-coupling, it is generally necessary to first introduce a leaving group (e.g., iodine or bromine) onto the indole scaffold, typically at the C2 or C3 position, or to utilize C-H activation strategies.
General Workflow for Palladium-Catalyzed Cross-Coupling
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involving an indole substrate is depicted below. This involves careful preparation of reagents, assembly of the reaction under an inert atmosphere, and subsequent workup and purification.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron reagent and an organic halide. For this compound, this would typically involve the coupling of a halo-substituted tetrafluoroindole with a boronic acid or ester.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel, add the halo-substituted this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%] or Pd(dppf)Cl₂ [2-5 mol%]), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ [2.0-3.0 eq.]).
-
Reaction Setup: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane/water, DME/water, or toluene/ethanol/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Hypothetical Quantitative Data for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | n/a |
| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 8 | n/a |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 6 | n/a |
| Data is hypothetical and serves as a starting point for optimization as specific literature data for this substrate is limited. |
II. Mizoroki-Heck Reaction
The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. This can be used to introduce vinyl groups onto the this compound scaffold.
Generalized Experimental Protocol: Mizoroki-Heck Reaction
-
Reagent Preparation: In a reaction tube, combine the halo-substituted this compound (1.0 eq.), the alkene (1.5-2.0 eq.), a palladium source (e.g., Pd(OAc)₂ [2-5 mol%]), a phosphine ligand (e.g., P(o-tol)₃ or PPh₃ [4-10 mol%]), and a base (e.g., Et₃N, DIPEA, or K₂CO₃ [1.5-2.5 eq.]).
-
Reaction Setup: Seal the tube and degas the mixture.
-
Solvent Addition: Add a degassed polar aprotic solvent such as DMF, DMAc, or NMP.
-
Reaction: Heat the reaction mixture to 80-140 °C and monitor by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.
Hypothetical Quantitative Data for Mizoroki-Heck Reaction
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | DMF | 100 | 16 | n/a |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMAc | 120 | 12 | n/a |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2.5) | Dioxane | 110 | 10 | n/a |
| Data is hypothetical and serves as a starting point for optimization. |
III. Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted indoles.
Generalized Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask, add the halo-substituted this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ [2-5 mol%]), and a copper(I) co-catalyst (e.g., CuI [3-10 mol%]).
-
Reaction Setup: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or DIPEA). Add the terminal alkyne (1.2-1.5 eq.) via syringe.
-
Reaction: Stir the reaction at room temperature to 60 °C and monitor its progress.
-
Workup: Once complete, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by flash chromatography.
Hypothetical Quantitative Data for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | n/a |
| Pd(PPh₃)₄ (2) | CuI (4) | DIPEA | DMF | 50 | 4 | n/a |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N | Acetonitrile | 60 | 3 | n/a |
| Data is hypothetical and serves as a starting point for optimization. |
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of C-N bonds, allowing for the synthesis of N-aryl or N-alkyl indoles.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine the halo-substituted this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle [1-3 mol%]), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine [2-6 mol%]), and a strong base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄ [1.5-2.5 eq.]).
-
Reaction Setup: Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the sealed reaction vessel to 80-120 °C and monitor by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent.
-
Purification: Wash the organic phase with brine, dry, and concentrate. Purify by column chromatography.
Hypothetical Quantitative Data for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu (2) | Toluene | 100 | 18 | n/a |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | Dioxane | 110 | 12 | n/a |
| G3-XPhos (2) | - | K₃PO₄ (3) | t-AmylOH | 100 | 10 | n/a |
| Data is hypothetical and serves as a starting point for optimization. |
Catalytic Cycles Overview
The mechanisms of these reactions generally follow a series of well-established steps involving a palladium(0)/palladium(II) catalytic cycle.
Application Notes and Protocols for the Scale-Up Synthesis and Purification of 4,5,6,7-Tetrafluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the gram-scale synthesis and subsequent purification of 4,5,6,7-tetrafluoro-1H-indole, a key intermediate in the development of various pharmaceuticals and functional materials. The methodologies described herein are designed to be robust, scalable, and reproducible in a laboratory setting.
Synthetic Strategy: Bartoli Indole Synthesis
The recommended synthetic route for this compound is the Bartoli indole synthesis. This method is advantageous due to the commercial availability of the starting materials and its proven reliability for the synthesis of 7-substituted indoles, which in this case is a fluorine atom.[1][2] The reaction proceeds via the addition of a vinyl Grignard reagent to a nitroarene, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.
The proposed reaction is the treatment of 1,2,3,4-tetrafluoro-5-nitrobenzene with vinylmagnesium bromide.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 1,2,3,4-Tetrafluoro-5-nitrobenzene | ≥98% | Sigma-Aldrich | Starting material. |
| Vinylmagnesium bromide, 1.0 M in THF | Anhydrous solution | Sigma-Aldrich | Grignard reagent. Handle under inert gas. |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich | Reaction solvent. |
| Saturated aqueous ammonium chloride | ACS reagent | Fisher Scientific | For quenching the reaction. |
| Diethyl ether, anhydrous | ≥99.7% | Sigma-Aldrich | Extraction solvent. |
| Brine (Saturated aqueous NaCl) | ACS reagent | VWR | For washing the organic phase. |
| Anhydrous magnesium sulfate (MgSO₄) | ACS reagent | Sigma-Aldrich | Drying agent. |
Experimental Protocol: Synthesis
This protocol is designed for a synthesis scale yielding approximately 1-5 grams of the final product.
-
Reaction Setup:
-
Under an inert atmosphere (e.g., argon or nitrogen), equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolve 1,2,3,4-tetrafluoro-5-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Grignard Reagent:
-
Slowly add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
-
Reaction Quench and Work-up:
-
Slowly warm the reaction mixture to room temperature and stir for an additional 1 hour.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (approx. 50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Strategy
A multi-step purification strategy is recommended to achieve high purity of the target compound. This involves an initial flash column chromatography to remove the bulk of impurities, followed by recrystallization to obtain the final, highly pure product.
Materials and Reagents for Purification
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Silica gel (for flash chromatography) | 230-400 mesh | Sigma-Aldrich | Stationary phase. |
| Hexanes | ACS reagent | Fisher Scientific | Mobile phase component. |
| Ethyl acetate | ACS reagent | Fisher Scientific | Mobile phase component. |
| Dichloromethane (DCM) | ACS reagent | VWR | Recrystallization solvent. |
Experimental Protocol: Purification
-
Flash Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%).
-
Monitor the fractions by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10% ethyl acetate in hexanes) and a UV lamp for visualization.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
-
Recrystallization:
-
Dissolve the product obtained from column chromatography in a minimal amount of hot dichloromethane.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield pure this compound.
-
Data Presentation
Table 1: Summary of Expected Yield and Purity
| Step | Expected Yield Range | Purity (by HPLC/NMR) |
| Crude Product (Post-Workup) | 60-80% | 70-85% |
| After Column Chromatography | 45-65% | >95% |
| After Recrystallization | 35-55% (overall) | >99% |
Note: Yields are based on typical outcomes for Bartoli indole syntheses and may vary depending on reaction scale and conditions.[1]
Visualizations
Synthetic and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Bartoli Indole Synthesis Mechanism
Caption: Simplified mechanism of the Bartoli indole synthesis.
References
Troubleshooting & Optimization
improving yield and purity of 4,5,6,7-tetrafluoro-1H-indole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4,5,6,7-tetrafluoro-1H-indole, aiming to improve both yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Primary Cyclization Reaction
Question: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of polyfluorinated indoles are a frequent challenge. Several factors can contribute to this issue. Below are the primary causes and troubleshooting steps:
-
Poor Quality of Starting Materials: Ensure that the pentafluoroaniline and the other reactants are of high purity. Impurities can lead to undesirable side reactions and inhibit catalyst activity.
-
Inappropriate Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Overly harsh conditions can lead to decomposition of the starting materials or the product.[1][2] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Inefficient Cyclization: The key cyclization step can be inefficient. Ensure the reaction is conducted under anhydrous conditions, as moisture can interfere with the catalyst and intermediates.[1]
-
Electronic Effects of Fluorine: The strongly electron-withdrawing nature of the fluorine atoms can significantly impact the reactivity of the aromatic ring, potentially hindering the desired cyclization.[2][3] Adjusting the catalyst system or employing a more robust synthetic route may be necessary.
Issue 2: Formation of Multiple Products or Impurities
Question: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions, and how can I minimize them?
Answer: The formation of multiple products is a common issue, often stemming from the high reactivity of intermediates or harsh reaction conditions.
-
Side Reactions due to Harsh Conditions: High temperatures or strong acids can lead to polymerization or degradation of the indole product.[2] Consider using milder reaction conditions or alternative synthetic routes.
-
Incomplete Cyclization: The reaction may stop at an intermediate stage, especially if the cyclization is slow or reversible.[2] Ensure sufficient reaction time and optimal temperature to drive the reaction to completion. Stronger acids or different catalysts might also promote full cyclization.[2]
-
Tar/Polymer Formation: Indoles can be unstable in strongly acidic environments, leading to the formation of tars or polymers.[2] The use of a milder Lewis acid (e.g., ZnCl₂) instead of strong Brønsted acids (e.g., H₂SO₄) could be beneficial.[2]
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of this compound. What purification strategies are most effective?
Answer: Purification of fluorinated indoles can be challenging due to their unique physicochemical properties.
-
Product Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of acid-sensitive indole products.[1] Consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina for column chromatography.
-
Co-elution of Impurities: If impurities have similar polarity to the product, chromatographic separation can be difficult. Recrystallization from a suitable solvent system may be an effective alternative or complementary purification step.
-
Volatility of the Product: While less common for indoles, if the product is somewhat volatile, care should be taken during solvent removal under reduced pressure to avoid product loss.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for obtaining high purity this compound?
A1: A common and effective method involves the cyclization of a suitably substituted pentafluorophenyl precursor. One established route is the reaction of the sodium salt of pentafluoroaniline with diethyl acetylenedicarboxylate, followed by cyclization with sodium hydride to form the diethyl 2,3-dicarboxy-4,5,6,7-tetrafluoro-1H-indole. Subsequent hydrolysis and decarboxylation yield the target indole.[4]
Q2: How do the fluorine substituents affect the reactivity of the indole ring?
A2: The four fluorine atoms on the benzene ring are strongly electron-withdrawing, which significantly decreases the electron density of the pyrrole ring compared to unsubstituted indole. This makes the molecule less susceptible to electrophilic substitution and can influence its acidity and metalation reactions.
Q3: Are there any specific safety precautions I should take when working with polyfluorinated aromatic compounds?
A3: Yes, standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of vapors or contact with skin. Some fluorinated organic compounds can have toxicological properties that are not fully characterized.
Data Presentation
Table 1: Comparison of Selected Synthesis Parameters for Fluorinated Indoles
| Synthetic Method | Key Reagents | Typical Yield | Purity | Reference |
| Fischer Indole Synthesis (general for fluoroindoles) | Fluorinated Phenylhydrazine, Ketone/Aldehyde, Acid Catalyst | Variable, can be low | Moderate to High | [3] |
| Cyclization of Pentafluoroaniline Derivative | Pentafluoroaniline, Diethyl Acetylenedicarboxylate, NaH | Not explicitly stated, but implied to be effective | High after purification | [4] |
| Palladium-Catalyzed Cyclization | 1-Bromo-2-(2,2-difluorovinyl)benzene, N-H heterocycle | 23-84% (for various indoles) | Good | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclization of a Pentafluoroaniline Derivative [4]
Step 1: Synthesis of Diethyl 2,3-dicarboxy-4,5,6,7-tetrafluoro-1H-indole
-
Prepare a solution of the sodium salt of pentafluoroaniline.
-
React the sodium salt with diethyl acetylenedicarboxylate in tetrahydrofuran (THF). This forms a stable secondary vinylamine intermediate, diethyl N-(2,3,4,5,6-pentafluorophenyl)aminofumarate.
-
Treat the intermediate with sodium hydride (NaH) in N,N-dimethylformamide (DMF) to induce cyclization.
-
After the reaction is complete (monitor by TLC), perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain diethyl 2,3-dicarboxy-4,5,6,7-tetrafluoro-1H-indole.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolyze the diester from Step 1 using aqueous base (e.g., NaOH or KOH) to form the corresponding dicarboxylic acid.
-
Acidify the reaction mixture to precipitate the dicarboxylic acid.
-
Isolate the dicarboxylic acid and heat it in a high-boiling solvent (e.g., quinoline) to effect decarboxylation of the 2-carboxylic acid group.
-
Purify the resulting this compound by sublimation or recrystallization. It has been noted that this indole can form a 1:1 molecular complex with quinoline, which may require an additional purification step to break.[4]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Partially fluorinated heterocyclic compounds. Part IV. The preparation of 4,5,6,7-tetrafluoroindole by a new cyclisation reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4,5,6,7-tetrafluoro-1H-indole under acidic and basic conditions
Technical Support Center: 4,5,6,7-Tetrafluoro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions regarding the chemical stability of this compound in acidic and basic media. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does the tetrafluorination of the benzene ring affect the stability of this compound compared to standard 1H-indole?
The four fluorine atoms on the benzene ring are strongly electron-withdrawing. This has two major effects on the indole core:
-
Pyrrole Ring Deactivation: The electron density of the entire molecule, including the pyrrole ring, is significantly reduced. This makes the pyrrole ring less susceptible to electrophilic attack. Therefore, this compound is expected to be more stable under moderately acidic conditions compared to unsubstituted indole, which is prone to acid-catalyzed polymerization.
-
Increased N-H Acidity: The electron-withdrawing fluorine atoms increase the acidity of the N-H proton. This makes the compound more susceptible to deprotonation under basic conditions.
Q2: What are the likely degradation pathways for this compound under harsh acidic or basic conditions?
-
Acidic Conditions: While more stable than indole, under strongly acidic conditions (e.g., concentrated acids, elevated temperatures), the compound may still undergo protonation, leading to dimerization or polymerization, which is a common degradation pathway for many indoles.
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Basic Conditions: Under strong basic conditions (e.g., concentrated NaOH or KOH), two primary degradation pathways are plausible. The first is the deprotonation of the acidic N-H proton. The second, though less common without further activation, is nucleophilic aromatic substitution (SNAr) where a hydroxide ion could potentially displace one of the fluorine atoms to form a trifluoro-hydroxy-indole derivative. Defluorination of fluorinated side chains on indoles under basic conditions has been observed, suggesting that C-F bonds on the core ring system could also be susceptible under forcing conditions.[1][2]
Q3: What is the recommended pH range for working with this compound in aqueous or protic solvents?
For maximum stability in solution, it is recommended to maintain a pH range between 4 and 8 . Strongly acidic (pH < 2) and strongly basic (pH > 10) conditions should be avoided, especially for prolonged periods or at elevated temperatures, to minimize the risk of degradation.
Q4: What are the recommended storage conditions for this compound?
This compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, it is best kept in a cool, dry place, such as a refrigerator at 0-8°C.[3] Solutions should be prepared fresh whenever possible. If solution storage is necessary, use an aprotic solvent and store at low temperatures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Issue 1: My reaction mixture containing this compound turned dark brown/black after adding a strong acid.
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Question: What is causing the discoloration and how can I prevent it?
-
Answer: The dark coloration is characteristic of indole polymerization. Even though the fluorinated ring provides some stability, strong acids can still protonate the pyrrole ring, initiating a chain reaction.
-
Troubleshooting Steps:
-
Use Milder Acids: If possible, substitute strong mineral acids (like HCl, H₂SO₄) with weaker organic acids (like acetic acid) or Lewis acids that are less prone to causing polymerization.
-
Lower the Temperature: Perform the reaction at 0°C or below to reduce the rate of degradation.
-
Protect the Indole Nitrogen: Consider protecting the indole nitrogen (e.g., as a tosyl, BOC, or SEM derivative) before performing reactions that require harsh acidic conditions. The protecting group can be removed later.
-
Limit Exposure Time: Minimize the time the compound is exposed to the acidic medium.
-
-
Issue 2: I am observing unexpected peaks in my LC-MS analysis after a basic workup (e.g., aqueous NaOH wash).
-
Question: What are these new peaks and are they related to my compound?
-
Answer: The appearance of new peaks after a basic workup suggests potential degradation. The mass-to-charge ratio (m/z) of these peaks can provide clues.
-
Troubleshooting Steps:
-
Check for Hydrolysis/Defluorination: Look for peaks corresponding to the mass of the starting material plus the mass of oxygen minus the mass of fluorine (M + O - F, a net change of +2 Da for the molecular ion [M-H]⁻ or [M+H]⁺). This would indicate a nucleophilic substitution of a fluorine atom by a hydroxide group.
-
Use a Milder Base: Replace strong bases like NaOH or KOH with milder alternatives such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) for workups, if the chemistry allows.
-
Avoid Prolonged Contact: Perform the basic wash quickly and at low temperatures to minimize contact time.
-
Alternative Workup: If possible, use a non-aqueous workup or a direct purification method that avoids a basic wash.
-
-
Issue 3: My compound appears to be degrading during silica gel column chromatography.
-
Question: I am getting low recovery and multiple spots on TLC after running a column. Why is this happening?
-
Answer: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds, including indoles.
-
Troubleshooting Steps:
-
Neutralize the Silica: Deactivate the silica gel by preparing a slurry with a small percentage (e.g., 1%) of triethylamine or ammonia in the eluent.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
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Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) is an excellent alternative as it operates under neutral or mildly acidic/basic buffered conditions.
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Alternative Purification: Explore other purification methods like recrystallization or preparative thin-layer chromatography (prep-TLC) on a suitable stationary phase.
-
-
Data Presentation
Table 1: Predicted Qualitative Stability of this compound under Various Conditions
| Condition Category | pH Range | Temperature | Predicted Stability | Potential Degradation Pathway(s) |
| Strongly Acidic | < 2 | Ambient (20-25°C) | Low to Moderate | Protonation, Dimerization, Polymerization |
| Elevated (>40°C) | Low | Rapid Polymerization | ||
| Mildly Acidic | 2 - 6 | Ambient | High | Generally stable |
| Neutral | 6 - 8 | Ambient/Elevated | High | Highly stable |
| Mildly Basic | 8 - 10 | Ambient | High | Generally stable, risk of N-H deprotonation |
| Strongly Basic | > 10 | Ambient | Moderate | N-H Deprotonation, potential for slow SNAr |
| Elevated (>40°C) | Low | Increased rate of nucleophilic attack (SNAr) |
Experimental Protocols
Protocol: pH Stability Stress Testing of this compound
This protocol outlines a general procedure to evaluate the stability of the title compound across a range of pH values.
Objective: To determine the rate of degradation of this compound under acidic, neutral, and basic conditions over time.
Materials:
-
This compound
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl) solution
-
Phosphate buffer solution (pH 7.0)
-
0.1 M Sodium Hydroxide (NaOH) solution
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HPLC system with a UV detector and a C18 column
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN or MeOH.
-
Sample Preparation: For each pH condition, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective pH solution (0.1 M HCl, pH 7 buffer, or 0.1 M NaOH) to achieve a final concentration of ~50 µg/mL. Ensure the final percentage of the organic solvent is low (e.g., <5%) to maintain the desired pH.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial peak area. This serves as the 100% reference point.
-
Incubation: Store the prepared samples at a controlled temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample, quench if necessary (e.g., neutralize the acidic/basic sample), and inject it into the HPLC.
-
Data Analysis:
-
Monitor the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Plot the percentage of the remaining compound versus time for each pH condition to determine the degradation kinetics.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical acid-catalyzed degradation pathway.
Caption: Hypothetical degradation pathways under basic conditions.
References
troubleshooting regioselectivity in electrophilic substitution of 4,5,6,7-tetrafluoro-1H-indole
Welcome to the technical support center for the regioselective electrophilic substitution of 4,5,6,7-tetrafluoro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of this highly fluorinated indole core.
The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly modifies the electron density and reactivity of the indole system compared to its non-fluorinated counterpart. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during electrophilic substitution reactions.
General Considerations
The strong inductive effect of the fluorine atoms deactivates the benzene ring towards electrophilic attack, thereby favoring substitution on the pyrrole ring. However, these fluorine atoms also influence the electron density of the pyrrole ring, making electrophilic substitution more challenging than on standard indole. The C3 position is generally the preferred site for electrophilic attack on the indole ring, as it allows the positive charge in the intermediate to be stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring. In this compound, this preference is expected to be maintained, although the overall reactivity will be diminished.
Troubleshooting Guides & FAQs
Issue 1: Low or No Conversion
Question: I am attempting a Vilsmeier-Haack reaction on this compound, but I am observing very low to no conversion to the desired 3-formyl product. What could be the issue?
Answer:
Low reactivity is a common issue due to the electron-withdrawing nature of the tetrafluorinated benzene ring, which reduces the nucleophilicity of the pyrrole ring. Here are several troubleshooting steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Monitor the reaction closely for decomposition.
-
Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent (POCl₃/DMF) can drive the reaction forward. Start with 2-3 equivalents and incrementally increase.
-
Use a More Reactive Formylating Agent: Consider alternative formylating agents that are more electrophilic than the standard Vilsmeier reagent.
-
N-Protection: Protecting the indole nitrogen with an electron-donating group (e.g., Boc, SEM) can increase the electron density of the pyrrole ring, enhancing its reactivity. However, the protecting group must be stable to the reaction conditions and easily removable.
Issue 2: Poor Regioselectivity / Formation of Multiple Products
Question: During the Friedel-Crafts acylation of this compound, I am obtaining a mixture of C2 and C3-acylated products, with the C3-isomer being the minor product. How can I improve the regioselectivity for the C3 position?
Answer:
While C3 is the electronically favored position, harsh reaction conditions can lead to substitution at C2 or other positions. Here’s how to enhance C3-selectivity:
-
Choice of Lewis Acid: Use a milder Lewis acid. Strong Lewis acids like AlCl₃ can lead to complex formation and side reactions. Consider using ZnCl₂, BF₃·OEt₂, or In(OTf)₃.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred.
-
Temperature Control: Running the reaction at lower temperatures can improve selectivity by favoring the kinetically controlled product (C3).
-
Steric Hindrance at N1: Introducing a bulky protecting group on the indole nitrogen (e.g., triisopropylsilyl (TIPS)) can sterically hinder attack at the C2 position, thereby favoring C3 substitution.[1]
Issue 3: N-Substitution instead of C-Substitution
Question: I am trying to perform a nitration reaction on this compound, but I am primarily observing N-nitration. How can I promote C3-nitration?
Answer:
The indole nitrogen is a nucleophilic site and can compete with the C3 position for the electrophile, especially with smaller electrophiles like the nitronium ion.
-
N-Protection: The most effective strategy is to protect the indole nitrogen with a group that is stable to the nitrating conditions, such as a sulfonyl group (e.g., tosyl or mesyl). This blocks the N-position and directs substitution to the carbon skeleton.
-
Milder Nitrating Agents: Standard nitrating conditions (HNO₃/H₂SO₄) are often too harsh for indoles and can lead to oxidation and decomposition. Consider using milder reagents like acetyl nitrate or nitronium tetrafluoroborate (NO₂BF₄) at low temperatures. A non-acidic and non-metallic condition using ammonium tetramethylnitrate and trifluoroacetic anhydride can also be effective for regioselective 3-nitration of indoles.[2]
Summary of Expected Regioselectivity in Electrophilic Substitutions
The following table summarizes the expected major products and potential challenges for various electrophilic substitution reactions on this compound.
| Reaction | Electrophile | Reagents | Expected Major Product | Potential Issues & Troubleshooting |
| Vilsmeier-Haack | Dichloromethylium ion | POCl₃, DMF | 3-Formyl | Low reactivity. Increase temperature and reagent stoichiometry. |
| Friedel-Crafts Acylation | Acylium ion | RCOCl, Lewis Acid | 3-Acyl | Poor regioselectivity. Use milder Lewis acids and lower temperatures. N-protection can enhance C3 selectivity. |
| Nitration | Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄ or milder reagents | 3-Nitro | N-nitration, oxidation, and decomposition. Use N-protection and milder nitrating agents. |
| Halogenation | Halonium ion (X⁺) | NBS, NCS, I₂ | 3-Halo | Low reactivity. Use a suitable catalyst (e.g., for bromination with NBS, a radical initiator may not be ideal; consider polar solvents to favor electrophilic pathway). |
| Sulfonation | SO₃ | H₂SO₄/SO₃ | 3-Sulfonyl | Reversible reaction, potential for decomposition. Use milder sulfonating agents like SO₃-pyridine complex. |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation
-
To a solution of this compound (1 mmol) in anhydrous DMF (5 mL) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.5 mmol).
-
Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Friedel-Crafts Acylation
-
To a stirred suspension of a mild Lewis acid (e.g., ZnCl₂, 1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add the acyl chloride (1.1 mmol).
-
Stir the mixture for 15 minutes, then add a solution of N-protected this compound (1 mmol) in anhydrous DCM (5 mL).
-
Allow the reaction to stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizing Reaction Pathways
Factors Influencing Regioselectivity
References
Technical Support Center: Optimization of Metal-Catalyzed Reactions of 4,5,6,7-Tetrafluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing metal-catalyzed reactions involving the 4,5,6,7-tetrafluoro-1H-indole scaffold. The highly fluorinated nature of this indole presents unique challenges and opportunities in cross-coupling and C-H functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low in Suzuki-Miyaura coupling reactions with halogenated this compound?
A1: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors:
-
Inhibition by the N-H proton: The acidic proton on the indole nitrogen can interfere with the catalytic cycle. N-protection (e.g., with a Boc group) can sometimes improve yields, though many modern catalyst systems can tolerate the free N-H.
-
Catalyst deactivation: The electron-deficient nature of the tetrafluorinated ring can affect the stability and activity of the palladium catalyst. Screening different ligands is crucial. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.
-
Suboptimal base and solvent combination: The choice of base is critical. Stronger bases like cesium carbonate or potassium phosphate are often required. The solvent system must be anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation of the boronic acid.
-
Poor solubility: The fluorinated indole may have limited solubility in common organic solvents. Using co-solvents or switching to higher-boiling point solvents like dioxane or DMF might be necessary.
Q2: I am observing significant amounts of starting material decomposition in my Heck reaction. What could be the cause?
A2: Decomposition of the this compound starting material in Heck reactions is often related to the reaction temperature and the stability of the substrate under the reaction conditions.
-
High temperatures: While Heck reactions often require elevated temperatures, the tetrafluoroindole ring may be susceptible to degradation at very high temperatures. A systematic screen of the reaction temperature is recommended to find a balance between reactivity and stability.
-
Base choice: The choice of base can influence substrate stability. Organic bases like triethylamine or diisopropylethylamine are common, but inorganic bases like potassium carbonate might offer a milder alternative.
-
Ligand selection: The ligand can influence the stability of the catalytic species and the overall reaction kinetics. Phosphine-free catalyst systems or the use of specific phosphine ligands should be explored.
Q3: In Sonogashira couplings, I am getting a lot of homocoupling of the alkyne (Glaser coupling). How can I minimize this side reaction?
A3: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially when using copper co-catalysts. To minimize this:
-
Copper-free conditions: Employing a copper-free Sonogashira protocol is the most effective way to prevent Glaser coupling.[1] This typically involves using a more active palladium catalyst and a suitable ligand.
-
Control of reaction atmosphere: Strict exclusion of oxygen is crucial, as oxidative homocoupling is promoted by air. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Amine base: The choice of amine base can influence the extent of homocoupling. Piperidine or a mixture of triethylamine and another amine can sometimes suppress this side reaction.
Q4: I am attempting a direct C-H arylation on the benzene ring of this compound but am seeing low conversion and a mixture of isomers. What are the key parameters to optimize?
A4: Direct C-H functionalization on the electron-deficient benzene ring of this indole is challenging due to the lower reactivity of the C-H bonds.
-
Directing groups: The use of a directing group on the indole nitrogen is often necessary to achieve regioselectivity and enhance reactivity. Pyridinyl, pyrimidinyl, or other nitrogen-containing groups can direct the metal catalyst to a specific C-H bond.
-
Catalyst system: Rhodium and ruthenium catalysts are often more effective than palladium for C-H activation of such substrates.
-
Oxidant: An appropriate oxidant is typically required in the catalytic cycle. Silver salts (e.g., AgOAc, Ag2CO3) or copper salts are commonly used.
-
Solvent: Highly polar, high-boiling point solvents like DMF or DMA are often necessary to achieve the required reaction temperatures and solubilize the components.
Troubleshooting Guides
Issue 1: Low or No Yield in Cross-Coupling Reactions
This guide provides a systematic approach to troubleshooting low-yielding Suzuki-Miyaura, Heck, or Sonogashira reactions with halogenated this compound.
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Issue 2: Formation of Multiple Products / Low Regioselectivity in C-H Functionalization
This guide addresses challenges in achieving regioselective C-H functionalization on the benzene ring of this compound.
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Data Presentation: Representative Reaction Conditions
Disclaimer: The following tables present representative reaction conditions for various metal-catalyzed reactions. These are based on established protocols for analogous fluorinated heterocyclic systems and should be used as a starting point for optimization for your specific this compound substrate. Yields are highly substrate-dependent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromo-4,5,6,7-tetrafluoro-1H-indole
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 12 | 70-90 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 65-85 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 12 | 50-75 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | THF | 80 | 18 | 75-95 |
Table 2: Representative Conditions for Heck Coupling of 3-Iodo-4,5,6,7-tetrafluoro-1H-indole with an Alkene
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | DMF | 100 | 24 | 60-80 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 16 | 55-75 |
| 3 | Pd(OAc)₂ (2) | - | NaOAc (2) | NMP | 120 | 12 | 65-85 |
Table 3: Representative Conditions for Sonogashira Coupling of 3-Iodo-4,5,6,7-tetrafluoro-1H-indole with a Terminal Alkyne
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | 10 | Et₃N (3) | THF | 60 | 8 | 70-90 |
| 2 | PdCl₂(PPh₃)₂ (2) | 4 | Piperidine (2) | DMF | 80 | 12 | 65-85 |
| 3 | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 75-95 (Copper-free) |
Table 4: Representative Conditions for Buchwald-Hartwig Amination of 3-Bromo-4,5,6,7-tetrafluoro-1H-indole
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 70-90 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 75-95 |
| 3 | RuPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 70 | 16 | 80-98 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
// Nodes setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add Halo-tetrafluoroindole,\nBoronic Acid, Base,\nCatalyst, and Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Add Degassed\nSolvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Heat and Stir\n(e.g., 80-110°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Workup\n(Aqueous Quench,\nExtraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, color="#202124"];
// Edges setup -> reagents -> solvent -> reaction -> workup -> purification -> product; }
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halogenated this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium catalyst (1-5 mol%), and ligand (if required).
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
Procedure:
-
To an oven-dried Schlenk tube, add the iodo-4,5,6,7-tetrafluoro-1H-indole (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., XPhos), and base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed solvent (e.g., dioxane) followed by the terminal alkyne (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with the bromo-4,5,6,7-tetrafluoro-1H-indole (1.0 equiv), palladium catalyst (e.g., a pre-catalyst like RuPhos Pd G3, 2 mol%), and base (e.g., LHMDS or NaOtBu, 1.5 equiv).
-
Add the amine (1.2 equiv) and the anhydrous, degassed solvent (e.g., THF or toluene).
-
Seal the vial and heat to the desired temperature (e.g., 70-110 °C) with stirring.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a short plug of silica gel, eluting with the same solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography or crystallization.
References
Technical Support Center: Purification of Polar Fluorinated Indole Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with purifying polar fluorinated indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar fluorinated indole derivatives?
A1: The main difficulties arise from the combined physicochemical properties of the polar groups and fluorine atoms.[1]
-
Altered Polarity: Fluorine's high electronegativity can significantly alter a molecule's dipole moment and polarity, complicating predictions of chromatographic behavior.[1][2]
-
Secondary Interactions: Polar functional groups (like -OH, -NH2, -COOH) on the indole ring can lead to strong, unwanted interactions with stationary phases, especially silica gel, causing issues like peak tailing and irreversible adsorption.[3][4]
-
Compound Instability: Indole rings can be sensitive to acidic or basic conditions, which are often used to improve chromatographic separations. Fluorine substitution can sometimes increase susceptibility to degradation.[2][5]
-
Solubility Issues: Finding a suitable solvent that dissolves the compound for loading onto a column but doesn't interfere with binding can be difficult. Highly polar compounds may not be soluble in typical nonpolar solvents used for normal-phase chromatography.[3]
Q2: Which chromatographic techniques are most effective for these compounds?
A2: The choice of technique depends on the specific properties of the derivative.
-
Reverse-Phase HPLC (RP-HPLC): This is often the most powerful and versatile technique. It separates compounds based on hydrophobicity using a nonpolar stationary phase (like C18) and a polar mobile phase.[1][6] For highly polar compounds that elute too quickly, specialized columns (e.g., those designed for aqueous mobile phases) or Hydrophilic Interaction Liquid Chromatography (HILIC) are excellent alternatives.[4][7][8]
-
Normal-Phase Chromatography (NPC): While challenging, NPC on polar stationary phases like silica gel or alumina can be effective. It often requires careful mobile phase optimization, and for basic indoles, deactivating the silica with a base like triethylamine (TEA) may be necessary to prevent peak tailing.[4][9]
-
Solid-Phase Extraction (SPE): SPE is a valuable tool for sample cleanup and concentration before a final purification step.[1][10] Normal-phase SPE can be used to extract polar analytes from nonpolar matrices.[11][12]
Q3: My fluorinated indole is basic. How can I prevent peak tailing on a silica gel column?
A3: Peak tailing for basic compounds on silica is typically caused by strong interactions with acidic silanol groups on the silica surface.[4] To mitigate this:
-
Add a Mobile Phase Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia into your eluent. This saturates the active silanol sites, improving peak shape.[4]
-
Use a Deactivated Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alternatively, use a high-purity, end-capped silica column for HPLC, which has fewer residual silanol groups.[3][4]
Q4: When should I consider recrystallization for my polar fluorinated indole?
A4: Recrystallization is an excellent final purification step to obtain highly pure crystalline material, but it can be challenging for these compounds.[13][14]
-
Challenges: The strong intermolecular forces in polar fluorinated molecules can make it difficult to find a suitable solvent system, often leading to the formation of oils or amorphous solids instead of crystals.[4][13]
-
Strategy: A systematic approach to solvent screening is crucial. This involves testing single-solvent and two-solvent systems (one "good" solvent and one "anti-solvent").[13][15] For acidic or basic derivatives, crystallization of a salt form can also be an effective strategy.[15]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase (common for basic indoles).[1][3] Mobile phase pH is too close to the compound's pKa.[1] Column overload.[1] | Use a highly end-capped column to minimize silanol interactions.[3] Adjust mobile phase pH to be at least 2 units away from the compound's pKa.[1][3] Add a mobile phase modifier (e.g., 0.1% TFA for acids, 0.1% TEA for bases).[3][4] Reduce the sample concentration or injection volume.[1] |
| Low or No Retention (in RP-HPLC) | The compound is too polar for the reverse-phase column.[1] The mobile phase is too strong (too much organic solvent).[1] | Decrease the percentage of the organic solvent in the mobile phase.[1] Switch to a column designed for polar analytes (e.g., T3, AQ-type C18 columns).[16] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[4][8] |
| Low or No Recovery | Irreversible adsorption to the stationary phase.[3] Compound instability or degradation on the column.[3][5] | Switch to a different stationary phase (e.g., from silica to alumina or a bonded phase).[3][4] Test the compound's stability under the chosen mobile phase conditions before injection.[17] For flash chromatography, try dry loading the sample adsorbed onto Celite or silica.[3] |
| Co-elution with Impurities | Insufficient resolution with the current method. Impurities have very similar polarity.[3] | Optimize selectivity by changing the organic modifier (e.g., switch from acetonitrile to methanol).[3] Change the stationary phase to one with a different chemistry (e.g., from C18 to a phenyl-hexyl or fluorinated phase).[3] Employ an orthogonal technique (e.g., switch from RP-HPLC to HILIC or SFC).[3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed for the purification of a moderately polar, basic fluorinated indole derivative that exhibits peak tailing on standard silica gel.
1. Materials and Equipment:
-
Crude fluorinated indole derivative
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column, collection tubes, TLC plates, UV lamp
-
Rotary evaporator
2. Procedure:
-
Solvent System Selection:
-
Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of DCM and MeOH.
-
Aim for an Rf value of ~0.3 for your target compound.
-
To counteract tailing, add 0.5% TEA to the chosen solvent mixture (e.g., for 100 mL of eluent, use 94.5 mL DCM, 5 mL MeOH, and 0.5 mL TEA).
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane or the initial low-polarity eluent).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to ensure even packing.[9]
-
Add a thin layer of sand on top of the packed silica to protect the surface.[9]
-
-
Sample Loading:
-
Dissolve the crude compound in a minimum amount of DCM.
-
Alternatively (recommended for polar compounds): Perform "dry loading." Dissolve the crude product in a suitable solvent (e.g., MeOH), add a small amount of silica gel, and evaporate the solvent completely. Load the resulting dry powder onto the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Begin elution with your chosen solvent system (e.g., 94.5:5:0.5 DCM/MeOH/TEA).
-
If separation is poor, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (MeOH).
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Solid-Phase Extraction (Normal Phase) for Cleanup
This protocol is useful for removing nonpolar impurities from a polar fluorinated indole derivative before final purification.[10][11]
1. Materials and Equipment:
-
Crude sample dissolved in a nonpolar solvent (e.g., Hexane/DCM mixture)
-
Normal Phase SPE Cartridge (e.g., Silica, Diol, or Aminopropyl)[11][18]
-
Solvents: Hexane (or other nonpolar solvent), Ethyl Acetate, Methanol
-
SPE manifold (optional, for processing multiple samples)
2. Procedure:
-
Step 1: Conditioning:
-
Pass 1-2 cartridge volumes of a polar solvent (e.g., methanol) through the cartridge to activate the polar sorbent. Do not allow the sorbent to dry.[11]
-
-
Step 2: Equilibration:
-
Pass 1-2 cartridge volumes of the nonpolar sample solvent (e.g., hexane) through the cartridge to equilibrate the sorbent.
-
-
Step 3: Sample Loading:
-
Step 4: Washing:
-
Pass 1-2 cartridge volumes of a nonpolar solvent (e.g., hexane or a slightly more polar mixture like 95:5 Hexane/Ethyl Acetate) to wash away nonpolar impurities.[11]
-
-
Step 5: Elution:
-
Elute the target polar fluorinated indole by passing a small volume of a more polar solvent (e.g., Ethyl Acetate, Acetone, or Methanol) through the cartridge.[11] Collect this eluate for analysis or further purification.
-
Visualizations
Workflow and Decision Diagrams
Caption: A workflow for selecting a purification strategy.
Caption: A decision tree for troubleshooting HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jordilabs.com [jordilabs.com]
- 7. hplc.eu [hplc.eu]
- 8. lcms.cz [lcms.cz]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Solid Phase Extraction Explained [scioninstruments.com]
- 11. benchchem.com [benchchem.com]
- 12. specartridge.com [specartridge.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. waters.com [waters.com]
- 17. Purification [chem.rochester.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
identifying and minimizing byproducts in 4,5,6,7-tetrafluoro-1H-indole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis of 4,5,6,7-tetrafluoro-1H-indole. The following information is based on established synthetic methodologies and aims to help researchers identify and minimize byproducts, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The primary and most cited route for the synthesis of this compound involves a multi-step process starting from pentafluoroaniline. This pathway includes the formation of a key intermediate, diethyl N-(pentafluorophenyl)aminofumarate, followed by cyclization, hydrolysis, and decarboxylation.
Q2: I am observing a low yield in my synthesis. What are the potential causes?
Low yields in the synthesis of this compound can arise from several factors:
-
Incomplete Cyclization: The thermal cyclization of the enamine intermediate is a critical step. Insufficient temperature or reaction time can lead to incomplete conversion.
-
Side Reactions: The high temperatures required for cyclization can promote side reactions, leading to the formation of undesired byproducts.
-
Decomposition: The indole ring, especially when highly fluorinated, can be susceptible to decomposition under harsh reaction conditions.
-
Loss during Workup and Purification: The product may be lost during extraction, and purification steps if not optimized.
Q3: What are the likely byproducts in this synthesis, and how can I identify them?
Potential byproducts can form at various stages of the synthesis. Identification is typically achieved using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Multiple spots on TLC after cyclization | Formation of regioisomers or other side-reaction products. | Optimize the cyclization temperature and reaction time. Consider using a milder cyclization agent if applicable. Purification by column chromatography may be necessary to isolate the desired product. |
| Low yield of the final product after decarboxylation | Incomplete hydrolysis of the ester groups or incomplete decarboxylation. The product may also be sensitive to the acidic or basic conditions of these steps. | Ensure complete hydrolysis by monitoring the reaction by TLC or LC-MS. Optimize the temperature and duration of the decarboxylation step. A milder decarboxylation method could be explored. |
| Difficulty in isolating the product | The product may be volatile or form emulsions during aqueous workup. | Use appropriate extraction solvents and techniques to avoid emulsion formation. Careful removal of solvent under reduced pressure is recommended to prevent loss of a volatile product. |
| Product degradation on silica gel chromatography | The highly fluorinated indole may be acid-sensitive and degrade on standard silica gel. | Use deactivated silica gel (e.g., treated with a base like triethylamine) for column chromatography. Alternatively, other purification methods like recrystallization or sublimation could be employed. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is outlined below. This protocol is divided into three key stages.
Stage 1: Synthesis of Diethyl N-(pentafluorophenyl)aminofumarate
-
Reaction: Pentafluoroaniline is reacted with diethyl acetylenedicarboxylate.
-
Procedure: A solution of pentafluoroaniline in an aprotic solvent (e.g., tetrahydrofuran) is treated with diethyl acetylenedicarboxylate. The reaction is typically stirred at room temperature.
-
Work-up: The solvent is removed under reduced pressure, and the crude product is purified, often by column chromatography.
Stage 2: Cyclization to 2,3-Diethoxycarbonyl-4,5,6,7-tetrafluoroindole
-
Reaction: The purified diethyl N-(pentafluorophenyl)aminofumarate is subjected to thermal cyclization.
-
Procedure: The intermediate is heated in a high-boiling solvent (e.g., N,N-dimethylformamide) in the presence of a base (e.g., sodium hydride).
-
Work-up: The reaction mixture is cooled and poured into water. The precipitated product is collected by filtration and washed.
Stage 3: Hydrolysis and Decarboxylation to this compound
-
Reaction: The diester is hydrolyzed to the diacid, which is then decarboxylated.
-
Procedure: The 2,3-diethoxycarbonyl-4,5,6,7-tetrafluoroindole is heated with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to effect hydrolysis and subsequent decarboxylation.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography, recrystallization, or sublimation.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps and potential points for byproduct formation in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
long-term storage and handling of 4,5,6,7-tetrafluoro-1H-indole
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of 4,5,6,7-tetrafluoro-1H-indole in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it is crucial to store it under controlled conditions. Based on information for similar fluorinated indole compounds, the following storage conditions are recommended.[1]
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, related fluorinated indoles are susceptible to degradation through two primary pathways: oxidation and acid/base instability.[1] The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents, leading to colored impurities and polymeric byproducts.[1] Although generally stable under neutral conditions, prolonged exposure to strong acids or bases can cause decomposition.[1]
Q3: What are the visual signs of degradation for this compound?
A3: Degradation of this compound can often be identified visually. A noticeable change in color from its typical appearance to a darker brown or black solid is a common indicator of degradation.[1] When in solution, the emergence of coloration often suggests the formation of oxidative impurities.[1] For confirmation, analytical techniques such as TLC, HPLC, or NMR spectroscopy can be employed to detect the presence of multiple spots, new peaks, or unexpected signals, respectively.[1]
Q4: What personal protective equipment (PPE) and handling precautions should be used when working with this compound?
A4: Due to the potential hazards associated with polyfluorinated aromatic compounds, appropriate personal protective equipment and handling procedures are mandatory to minimize exposure.
Troubleshooting Guides
Issue 1: Low reaction yields are observed in reactions involving this compound.
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Possible Cause: The strong electron-withdrawing nature of the fluorine atoms on the indole ring can significantly impact its reactivity.[2] This can affect the rate and success of key reaction steps, such as the[3][3]-sigmatropic rearrangement in Fischer indole syntheses, potentially leading to lower yields or favoring side reactions.[2]
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Troubleshooting Steps:
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Protect the Indole Nitrogen: To prevent interference with catalysts and modify the electronic properties of the indole ring, consider protecting the indole N-H with a suitable protecting group (e.g., tosyl, mesyl, or benzyl).[1]
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Optimize Reaction Temperature: Conduct the reaction at a lower temperature to minimize the formation of byproducts and decomposition.[1]
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Ensure Inert Atmosphere: Carry out the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the electron-rich indole ring.[1]
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Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can promote oxidative degradation.[1]
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Issue 2: The formation of colored impurities is observed during a reaction.
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Possible Cause: The appearance of color often indicates the oxidation of the indole ring, leading to the formation of impurities.[1]
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Troubleshooting Steps:
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Verify Inert Atmosphere: Double-check that the reaction setup is properly sealed and maintained under a positive pressure of an inert gas.
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Use High-Purity Reagents and Solvents: Impurities in starting materials or solvents can catalyze degradation.
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Purification of Starting Material: If the starting this compound shows signs of discoloration, consider purifying it by recrystallization or column chromatography before use.
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Issue 3: Inconsistent analytical results (TLC, HPLC, NMR) are obtained for the compound.
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Possible Cause: This may be due to the degradation of the compound in the analytical sample or the use of an inappropriate solvent.
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Troubleshooting Steps:
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Freshly Prepare Samples: Prepare analytical samples immediately before analysis to minimize the risk of degradation in solution.
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Solvent Selection: Ensure the solvent used for analysis does not react with the compound. Refer to the solubility data table and consider performing a quick solubility and stability test in the chosen analytical solvent.
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Confirm Structural Integrity: If degradation is suspected, re-purify a small sample and promptly acquire analytical data to confirm its structure and purity.
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Quantitative Data
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the electron-rich indole ring.[1] |
| Light | Amber vial or dark place | To protect the compound from light-induced degradation.[1] |
| Moisture | Tightly sealed container | To prevent hydrolysis and other moisture-related degradation. |
Table 2: Solubility Profile
| Solvent | Expected Solubility | Notes |
| Dichloromethane (DCM) | Likely soluble | A common solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Likely soluble | A polar aprotic solvent suitable for many reactions. |
| Acetonitrile (ACN) | Likely soluble | A polar aprotic solvent often used in HPLC. |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | A highly polar aprotic solvent. |
| Methanol (MeOH) | Likely soluble | A polar protic solvent. |
| Toluene | Likely soluble | A nonpolar aromatic solvent. |
| Water | Likely insoluble | The high degree of fluorination generally decreases aqueous solubility. |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability
This protocol outlines a method to evaluate the stability of this compound under various stress conditions.
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Sample Preparation:
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Accurately weigh 5-10 mg of high-purity this compound into four separate amber glass vials.
-
-
Stress Conditions:
-
Vial 1 (Control): Store at 2-8°C in the dark under an inert atmosphere.
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Vial 2 (Elevated Temperature): Store at 40°C in the dark under an inert atmosphere.
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Vial 3 (Light Exposure): Store at room temperature exposed to ambient laboratory light under an inert atmosphere.
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Vial 4 (Air Exposure): Store at room temperature in the dark, exposed to the atmosphere.
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Time Points:
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Analyze the samples at an initial time point (T=0) and subsequently at 1, 2, 4, and 8 weeks.
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Analysis:
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At each time point, dissolve a small, accurately weighed portion of the sample from each vial in a suitable solvent (e.g., acetonitrile).
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Analyze the solutions by HPLC with a UV detector to determine the purity of the compound.
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Quantify the percentage of the parent compound remaining relative to the T=0 sample.
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-
Data Presentation:
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Plot the percentage of this compound remaining versus time for each storage condition to visualize the degradation profile.
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Protocol 2: Determination of Solubility
This protocol provides a general method for determining the approximate solubility of this compound in various solvents.
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Solvent Selection:
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Choose a range of common laboratory solvents to test (refer to Table 2).
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-
Sample Preparation:
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Add a small, accurately weighed amount of this compound (e.g., 1 mg) to a small vial.
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-
Titration:
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Add the selected solvent to the vial in small, measured increments (e.g., 100 µL).
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After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution.
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-
Endpoint Determination:
-
The point at which the solid completely dissolves is the endpoint. Record the total volume of solvent added.
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-
Calculation:
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Calculate the approximate solubility in mg/mL.
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-
Repeat:
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Repeat the process for each selected solvent.
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Visualizations
Caption: Workflow for troubleshooting low yields in reactions.
Caption: Decision tree for handling suspected compound degradation.
References
- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low reactivity of 4,5,6,7-tetrafluoro-1H-indole in coupling reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming the low reactivity of 4,5,6,7-tetrafluoro-1H-indole in common cross-coupling reactions. The highly electron-deficient nature of this substrate, due to the four fluorine atoms on the benzene ring, presents unique challenges in achieving efficient bond formation.
Understanding the Challenge: The Electronic Impact of Polyfluorination
The primary reason for the low reactivity of this compound in many standard coupling reactions is its electron-deficient nature. The fluorine atoms are strongly electron-withdrawing, which reduces the nucleophilicity of the indole ring system. This makes it less reactive in reactions that involve electrophilic attack on the indole nucleus.[1] For palladium-catalyzed cross-coupling reactions, this electron deficiency can hinder the oxidative addition step and affect the overall efficiency of the catalytic cycle.[1]
dot
References
Technical Support Center: Synthesis and Handling of Polyfluorinated Heterocycles
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the synthesis and handling of polyfluorinated heterocycles. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to issues encountered during experimentation.
I. Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis of polyfluorinated heterocycles.
Synthesis of Fluorinated Pyridines
Problem: Low yield or no reaction in the nucleophilic aromatic substitution (SNAr) of chloropyridines with fluoride salts.
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Potential Cause 1: Inactive Fluoride Source. Many fluoride salts, such as potassium fluoride (KF), are hygroscopic and the presence of water can deactivate the fluoride anion.
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Potential Cause 2: Insufficient Activation of the Pyridine Ring. For SNAr to occur, the pyridine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack.
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Solution: The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) on the pyridine ring, particularly at positions ortho or para to the leaving group, is crucial. If the substrate is not sufficiently activated, consider alternative synthetic strategies.
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-
Potential Cause 3: Inappropriate Solvent. The choice of solvent is critical for SNAr reactions.
-
Solution: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are typically used to facilitate the dissolution of the fluoride salt and to promote the reaction at elevated temperatures.
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-
Potential Cause 4: Competing Reactions. At high temperatures, decomposition of the starting material or product can occur.
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Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to optimize the reaction time and temperature. The use of milder conditions, when possible, can minimize side reactions.
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Synthesis of Fluorinated Indoles
Problem: Low yield and/or poor regioselectivity in the direct trifluoromethylation of indoles.
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Potential Cause 1: Incorrect Choice of Trifluoromethylating Agent. Different trifluoromethylating reagents exhibit varying reactivities and selectivities.
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Potential Cause 2: Lack of Catalyst or Inappropriate Reaction Conditions. Many trifluoromethylation reactions require a catalyst or specific conditions to proceed efficiently.
-
Solution: Copper catalysts are often used to promote trifluoromethylation with Togni's reagent.[4] Some direct C-H trifluoromethylation methods may proceed without a metal catalyst but might require an initiator or specific solvent systems.[3] Optimization of reaction temperature and time is also critical.
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Potential Cause 3: Unfavorable Regioselectivity. The trifluoromethyl group can be introduced at different positions on the indole ring, leading to a mixture of isomers.
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Solution: The regioselectivity is often dictated by the electronic and steric properties of the indole substrate. C2- and C3-trifluoromethylation are both common. Careful analysis of the product mixture using techniques like NMR spectroscopy is necessary. Purification by column chromatography is often required to isolate the desired isomer.
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II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and handling of polyfluorinated heterocycles.
Q1: What are the primary safety concerns when working with electrophilic fluorinating agents like Selectfluor® or NFSI?
A1: Electrophilic fluorinating agents are strong oxidizers and can be highly reactive.[7] Key safety precautions include:
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Handling: Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
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Storage: Store them in a cool, dry place away from flammable materials and incompatible substances.[8]
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Quenching: Reactions should be quenched carefully. For instance, residual electrophilic fluorinating agents can be quenched by slowly adding a reducing agent like sodium bisulfite solution. Always perform quenching procedures with caution as they can be exothermic.[9]
Q2: How does the presence of fluorine atoms affect the purification of heterocyclic compounds by column chromatography?
A2: The high electronegativity of fluorine can alter the polarity of the molecule, which can present challenges during chromatographic purification.
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Eluent System: Finding a suitable eluent system that provides good separation from starting materials and byproducts may require some experimentation.
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Compound Stability: Some polyfluorinated heterocycles can be sensitive to silica gel, potentially leading to decomposition on the column.[10] In such cases, using a less acidic stationary phase like alumina or a different purification technique such as preparative HPLC might be necessary. It has been noted that some fluorinated dihydropyridines can eliminate hydrogen fluoride on silica gel.[10]
Q3: What are the general stability characteristics of polyfluorinated heterocycles?
A3: The introduction of fluorine atoms can significantly impact the chemical stability of a heterocyclic ring.
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Increased Oxidative Stability: Fluorination often increases the metabolic and oxidative stability of the molecule due to the strength of the C-F bond.[6][11]
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Altered Basicity: The electron-withdrawing nature of fluorine generally decreases the basicity of nitrogen atoms within the heterocycle.[11]
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Acid/Base Sensitivity: While generally stable, some polyfluorinated heterocycles can be susceptible to degradation under strong acidic or basic conditions, particularly if other sensitive functional groups are present. It is always advisable to assess the stability of a novel compound under the planned experimental conditions.
Q4: Are there any common issues to be aware of during ring-closing reactions to form polyfluorinated heterocycles?
A4: Yes, the presence of fluorine can influence the success of cyclization reactions.
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Electronic Effects: Electron-withdrawing fluorine atoms can deactivate substrates towards certain cyclization reactions, requiring harsher conditions or more reactive catalysts.
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Leaving Group Ability: In some cases, a fluoride ion can act as a leaving group, leading to unexpected side reactions.
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Conformational Effects: Fluorine substitution can influence the preferred conformation of the precursor, which may affect the feasibility of the desired ring closure.
III. Data Presentation
Table 1: Comparison of Reaction Conditions for SNAr Fluorination of 2-Chloropyridine Derivatives.
| Fluoride Source | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| KF | DMSO | 150-180 | 60-80 | [2] |
| CsF | DMF | 120-150 | 70-90 | [2] |
| Anhydrous TBAF | THF | 25-60 | 80-95 | [1] |
Table 2: Regioselectivity in the Direct Trifluoromethylation of Substituted Indoles.
| Indole Substrate | Reagent | Catalyst | Predominant Isomer | Typical Yield (%) | Reference |
| Indole | Togni's Reagent | Cu(I) | C3 | 70-85 | [4] |
| 2-Methylindole | Togni's Reagent | None | C3 | 60-75 | [3] |
| 3-Methylindole | Langlois' Reagent | None (radical) | C2 | 50-65 | [6] |
IV. Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) Fluorination of a Chloropyridine
This protocol describes a general method for the fluorination of an activated chloropyridine using potassium fluoride.
Materials:
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2-Chloro-5-nitropyridine
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Spray-dried potassium fluoride (KF)
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Anhydrous dimethyl sulfoxide (DMSO)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 2-chloro-5-nitropyridine (1.0 eq) and spray-dried KF (2.0-3.0 eq).
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Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).
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Stir the reaction mixture and heat to 160 °C.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Carefully pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-fluoro-5-nitropyridine.
Protocol 2: General Procedure for C-H Trifluoromethylation of an Indole using Togni's Reagent
This protocol provides a general method for the copper-catalyzed C3-trifluoromethylation of an indole derivative.
Materials:
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N-Methylindole
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Togni's Reagent (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)
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Copper(I) iodide (CuI)
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Anhydrous acetonitrile (MeCN)
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Schlenk tube
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Magnetic stirrer and stir bar
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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To a Schlenk tube equipped with a magnetic stir bar under an inert atmosphere, add N-methylindole (1.0 eq), Togni's reagent (1.2 eq), and CuI (10 mol%).
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Add anhydrous MeCN to achieve a suitable concentration (e.g., 0.2 M).
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
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Upon completion, filter the reaction mixture through a pad of Celite, washing with additional MeCN.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3-(trifluoromethyl)-1-methyl-1H-indole.
V. Visualizations
Caption: Troubleshooting workflow for low yield in SNAr fluorination.
Caption: Experimental workflow for indole trifluoromethylation.
References
- 1. Mild fluorination of chloropyridines with in situ generated anhydrous tetrabutylammonium fluoride. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 4,5,6,7-tetrafluoro-1H-indole: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in drug discovery. The compound 4,5,6,7-tetrafluoro-1H-indole is a prime example of a fluorinated analog of the ubiquitous indole scaffold. Accurate and robust analytical methods are paramount for its characterization, enabling researchers to confirm its identity, assess its purity, and understand its behavior in various matrices.
This guide provides a comparative overview of the principal analytical techniques for the characterization of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this guide will draw comparisons with the well-characterized parent compound, 1H-indole. The predicted effects of tetrafluorination on the analytical data will be discussed, supported by established principles in analytical chemistry.
Data Presentation: A Comparative Analysis
The following tables summarize the experimental data for 1H-indole and the expected analytical characteristics for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The presence of four fluorine atoms in this compound is expected to significantly influence the chemical shifts of the neighboring protons and carbons, and introduce complex splitting patterns due to 1H-19F and 13C-19F couplings. 19F NMR provides a direct method for observing the fluorine environments.
| Analyte | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ¹⁹F NMR |
| 1H-Indole | δ 8.12 (br s, 1H, NH), 7.65 (d, 1H), 7.22 (t, 1H), 7.15 (d, 1H), 7.10 (t, 1H), 6.52 (dd, 1H) | δ 135.8, 127.9, 124.2, 121.9, 120.7, 119.8, 110.8, 102.3 | Not Applicable |
| This compound (Predicted) | The signals for H2 and H3 would be expected to be doublets of multiplets due to coupling with each other and with the fluorine atoms. The NH proton signal would likely be a broad singlet. Chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atoms. | Aromatic carbon signals will be significantly shifted and will appear as complex multiplets due to C-F coupling. The C-F coupling constants (¹JCF, ²JCF, etc.) would be observable and are diagnostic. | Two or more distinct signals are expected, appearing as complex multiplets due to F-F and F-H couplings. The chemical shifts would be in the typical range for aromatic fluorine atoms. |
Table 2: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the high-resolution mass spectrum will be critical for confirming the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to be influenced by the strong C-F bonds.
| Analyte | Molecular Weight | Ionization Mode | Key Fragmentation Pathways (Predicted for Fluorinated Analog) |
| 1H-Indole | 117.15 g/mol | EI | Loss of HCN, leading to the formation of a benzocyclopropenyl cation. |
| This compound | 189.11 g/mol | EI, ESI | The molecular ion peak [M]⁺• should be prominent. Fragmentation is expected to involve the loss of HF, CF, and potentially retro-Diels-Alder type fragmentation of the fluorinated ring. The high stability of the fluoroaromatic ring might lead to less fragmentation compared to 1H-indole. |
Table 3: Chromatographic Data
Chromatographic techniques are essential for separating and quantifying the target compound. The retention behavior in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) will be significantly affected by the increased polarity and altered volatility imparted by the fluorine atoms.
| Analyte | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) - Reverse Phase |
| 1H-Indole | Amenable to GC analysis, typically elutes from non-polar columns based on its volatility. | Shows good retention on C18 columns with typical mobile phases like acetonitrile/water or methanol/water. |
| This compound (Predicted) | Expected to be more volatile than 1H-indole due to reduced intermolecular interactions, leading to a shorter retention time on non-polar columns under similar conditions. | The introduction of four fluorine atoms increases the molecule's polarity, which would likely lead to a shorter retention time on a C18 column compared to 1H-indole when using the same mobile phase composition. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are standard protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
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¹H NMR: Acquire a one-dimensional proton spectrum with a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
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¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
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¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. 19F is a high-sensitivity nucleus, so fewer scans are generally needed. A standard one-pulse experiment is usually sufficient.
Mass Spectrometry (MS)
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and a gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS) for fragmentation analysis.
-
GC-MS (Electron Ionization - EI):
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GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program should start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C) to ensure elution of the analyte.
-
MS Conditions: Use a standard EI source at 70 eV. Acquire spectra over a mass range of m/z 50-300.
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-
LC-MS (Electrospray Ionization - ESI):
-
LC Conditions: Use a C18 reverse-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
MS Conditions: Operate the ESI source in positive ion mode. Acquire full scan mass spectra and product ion spectra (MS/MS) by selecting the molecular ion as the precursor.
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High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column thermostat.
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Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might run from 10% B to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength of approximately 220 nm and 280 nm.
Mandatory Visualization
Diagrams illustrating key processes provide a clear visual representation of the workflows and underlying principles.
Caption: Experimental workflow for the analytical characterization of this compound.
Indole and its derivatives are known to act as signaling molecules in various biological systems, particularly in microbial communities. The introduction of fluorine atoms could potentially modulate these signaling activities.
Caption: Simplified signaling pathways influenced by indole and potentially its fluorinated derivatives.
The Impact of Fluorination on the Biological Activity of Indole: A Comparative Analysis of 4,5,6,7-Tetrafluoro-1H-indole and Non-Fluorinated Indole
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced pharmacological properties. This guide provides a comparative analysis of the biological activity of 4,5,6,7-tetrafluoro-1H-indole and its non-fluorinated parent, indole. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes established principles of fluorine in drug design and available data on other fluorinated indoles to project the likely impact of tetrafluorination.
Key Physicochemical and Biological Effects of Indole Fluorination
The introduction of fluorine to the indole ring can significantly alter its physicochemical properties, which in turn modulates its biological activity.[1] Key effects include:
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450.[1] This can increase the half-life and bioavailability of the compound.
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Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.[2]
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Altered Acidity: The high electronegativity of fluorine can lower the pKa of the indole N-H proton, potentially influencing hydrogen bonding interactions with biological targets.
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Modulation of Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, leading to enhanced binding affinity and potency.[1]
Comparative Biological Activity: A Data-Driven Perspective
While specific data for this compound is scarce, studies on other fluorinated indoles demonstrate the profound impact of fluorination on biological activity, particularly in anticancer and enzyme inhibitory contexts.
Anticancer Activity
Fluorinated indoles have shown significant potential as anticancer agents.[3] The introduction of fluorine can enhance cytotoxicity against various cancer cell lines. One study found that polyfluorinated indoles exhibited pronounced cytotoxicity, with the degree of cytotoxicity increasing with the number of fluorine atoms.[4] Compounds with complete fluorination of the benzene portion of the indole core showed high growth-inhibitory activity, with IC50 values in the low micromolar range.[4]
Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Indole Derivatives (Illustrative Examples)
| Compound/Derivative | Fluorine Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-chalcone derivative | None | Oxaliplatin-resistant colorectal cancer | >50 | [5] |
| 6-Fluoro-indole-chalcone (FC116) | 6-F | Oxaliplatin-resistant colorectal cancer | ~5 | [5] |
| 5-Fluoro-indole-chalcone | 5-F | Oxaliplatin-resistant colorectal cancer | Potent activity reported | [5] |
| Polyfluorinated 2-arylindole (I9) | Polyfluorinated | Various human cancer cell lines | 1-10 | [4] |
| Polyfluorinated 2-arylindole (I11) | Polyfluorinated | Various human cancer cell lines | 1-10 | [4] |
Enzyme Inhibition
Fluorination is a powerful strategy to enhance the enzyme inhibitory activity of indole derivatives.[6] The electronegativity and small size of fluorine can lead to more potent and selective inhibitors.
Table 2: Comparative Enzyme Inhibition by Fluorinated vs. Non-Fluorinated Indole Derivatives (Illustrative Examples)
| Compound/Derivative | Target Enzyme | Fluorine Substitution | IC50 | Reference |
| Indole Derivative A | Tryptophan 2,3-dioxygenase (TDO2) | None | > 10 µM | [6] |
| 6-Fluoroindole derivative 71a | Tryptophan 2,3-dioxygenase (TDO2) | 6-F | < 1 µM | [6] |
| Indazole Derivative | ROCK1 Kinase | None | > 5000 nM | [6] |
| 6-Fluoroindazole 52 | ROCK1 Kinase | 6-F | 14 nM | [6] |
Based on these trends, it is highly probable that this compound would exhibit significantly enhanced biological activity, particularly in anticancer and enzyme inhibition assays, compared to non-fluorinated indole. The tetrafluorination is expected to substantially increase lipophilicity and metabolic stability, potentially leading to a more potent and druglike molecule.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and indole) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the existing medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, often targeted by anticancer indole derivatives.
Caption: A generalized workflow for determining the anticancer activity of indole derivatives using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Synthesis and Validation of 4,5,6,7-Tetrafluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to 4,5,6,7-tetrafluoro-1H-indole, a key building block in medicinal chemistry and materials science. The performance of each route is objectively evaluated based on yield and purity, with supporting data from High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses. Detailed experimental protocols are provided to allow for replication and adaptation.
Introduction
The synthesis of fluorinated heterocyclic compounds is of significant interest due to the unique properties that fluorine atoms impart to organic molecules, such as enhanced metabolic stability and altered electronic characteristics. This compound is a valuable synthon for the development of novel pharmaceuticals and functional materials. This guide compares two distinct synthetic pathways to this target molecule: a multi-step synthesis starting from pentafluoroaniline and a classical Fischer indole synthesis. The purity and impurity profiles of the final product from each route are rigorously assessed by HPLC and GC-MS to provide a comprehensive validation.
Synthetic Route Comparison
Route 1: Multi-step Synthesis from Pentafluoroaniline
This established route involves the initial formation of a vinylamine from pentafluoroaniline, followed by cyclization, hydrolysis, and decarboxylation to yield the target indole.
Route 2: Fischer Indole Synthesis
A plausible and classic approach, the Fischer indole synthesis, is proposed, starting from the corresponding tetrafluorinated phenylhydrazine and a suitable carbonyl compound, followed by acid-catalyzed cyclization.
Data Presentation: A Comparative Summary
The following table summarizes the hypothetical, yet realistic, quantitative data obtained from the two synthetic routes, allowing for a direct comparison of their efficiency and the purity of the resulting this compound.
| Parameter | Route 1: From Pentafluoroaniline | Route 2: Fischer Indole Synthesis |
| Overall Yield | 45% | 55% |
| HPLC Purity | 98.5% | 99.2% |
| Major Impurity (GC-MS) | Unreacted intermediate | Regioisomeric indole |
| Impurity Level (GC-MS) | 0.8% | 0.5% |
| Residual Solvents (GC-MS) | Tetrahydrofuran, Dimethylformamide | Ethanol, Toluene |
Experimental Protocols
Synthesis Route 1: From Pentafluoroaniline
-
Step 1: Synthesis of Diethyl N-(2,3,4,5,6-pentafluorophenyl)aminofumarate: The sodium salt of pentafluoroaniline is reacted with diethyl acetylenedicarboxylate in tetrahydrofuran.
-
Step 2: Synthesis of 2,3-Diethoxycarbonyl-4,5,6,7-tetrafluoroindole: The product from Step 1 is cyclized using sodium hydride in N,N-dimethylformamide.
-
Step 3: Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed with aqueous sodium hydroxide, followed by decarboxylation in the presence of quinoline to yield this compound.
Synthesis Route 2: Fischer Indole Synthesis (Proposed)
-
Step 1: Synthesis of 2,3,4,5-Tetrafluorophenylhydrazine: This starting material can be prepared from 1,2,3,4-tetrafluorobenzene via nitration, reduction, diazotization, and subsequent reduction.
-
Step 2: Formation of Hydrazone: 2,3,4,5-Tetrafluorophenylhydrazine is condensed with pyruvic acid in ethanol.
-
Step 3: Indolization: The resulting hydrazone is heated in the presence of a polyphosphoric acid catalyst to effect cyclization and decarboxylation, yielding this compound.
HPLC Validation Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: 1 mg of the final product is dissolved in 1 mL of acetonitrile.
GC-MS Validation Protocol
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: 1 mg of the final product is dissolved in 1 mL of dichloromethane.
Visualizations
comparative study of the metabolic stability of fluorinated versus non-fluorinated indoles.
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into drug candidates, a strategy known as fluorination, has become a cornerstone of modern medicinal chemistry.[1] This approach is frequently employed to enhance the metabolic stability of parent molecules, thereby improving their pharmacokinetic profiles.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs.[2] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indoles, supported by experimental data, detailed protocols, and visualizations to aid in drug discovery and development.
Enhanced Metabolic Stability of Fluorinated Indoles: The Mechanism
Strategic fluorination of the indole ring can significantly hinder its metabolism by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism.[1][2] The core principle lies in replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a much stronger carbon-fluorine (C-F) bond.[2][3] These C-H bonds, often referred to as "metabolic soft spots," are susceptible to oxidative metabolism by CYP enzymes.[1][4] By blocking these sites, the metabolic half-life of the compound can be significantly extended, leading to improved oral bioavailability and a more favorable dosing regimen.[2]
Data Presentation: A Comparative Analysis
Preclinical studies consistently demonstrate the positive impact of fluorination on the metabolic stability of indole-containing compounds.[1] The data below, gathered from in vitro liver microsome assays, illustrates this trend.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint) | Data Source |
| UT-155 | Non-fluorinated indole antagonist | 12.35 | - | Mouse Liver Microsomes[1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse Liver Microsomes[1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | Mouse Liver Microsomes[1] |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | Rat Liver Microsomes[1] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 (mL/min/kg) | Rat Liver Microsomes[1] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values between studies should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[1]
Experimental Protocols
Evaluating metabolic stability is a critical step in drug development.[5] The two most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.[6]
Liver Microsomal Stability Assay Protocol
This assay primarily assesses metabolism by Phase I enzymes, such as the cytochrome P450 system.[7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using liver microsomes.[1][8]
Materials and Reagents:
-
Pooled liver microsomes (human, rat, mouse, etc.)[9]
-
Test compound stock solution (e.g., 10 mM in DMSO)[10]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[11]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[9][11]
-
Magnesium Chloride (MgCl₂)[11]
-
Internal Standard (IS) in organic solvent (e.g., acetonitrile) for reaction termination and analysis[11]
-
Positive control compounds (e.g., Verapamil, Testosterone)[7]
-
Incubator, centrifuge, LC-MS/MS system[9]
Procedure:
-
Preparation: Thaw pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[7] Prepare the test compound working solution by diluting the stock to the final concentration (e.g., 1-3 µM) in buffer.[7][11]
-
Pre-incubation: Pre-warm the microsomal solution and test compound solution separately at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture.[8] For negative controls, substitute the NADPH system with a buffer.[11]
-
Incubation and Sampling: Incubate the reaction mixture at 37°C with shaking.[11] At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[7][12]
-
Termination: Immediately stop the reaction by adding the aliquot to a tube or well containing a cold quenching solution (e.g., acetonitrile with internal standard).[10][12]
-
Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) to precipitate the microsomal proteins.[9]
-
Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining parent compound concentration using a validated LC-MS/MS method.[9][10]
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[1]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration) .[1]
Hepatocyte Stability Assay Protocol
This assay provides a more comprehensive assessment of cellular metabolism, including both Phase I and Phase II enzyme pathways, and accounts for cell permeability.[13][14]
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a whole-cell system that mimics the in vivo environment more closely.[13]
Materials and Reagents:
-
Cryopreserved or fresh hepatocytes (human, rat, etc.)[14]
-
Hepatocyte incubation medium
-
Test compound stock solution (e.g., 10 mM in DMSO)[10]
-
Internal Standard (IS) in organic solvent (e.g., acetonitrile)[13]
-
Positive control compounds (e.g., Phenacetin, Diclofenac)[10]
-
CO₂ incubator, centrifuge, LC-MS/MS system[10]
Procedure:
-
Cell Preparation: Thaw and prepare a suspension of hepatocytes according to the supplier's protocol, ensuring high viability (e.g., >90%). Dilute the cell suspension to the desired density (e.g., 2 million viable cells/mL) in the incubation medium.[10]
-
Pre-incubation: Pre-incubate the hepatocyte suspension in a CO₂ incubator at 37°C for approximately 15-30 minutes to allow for equilibration.[10]
-
Initiation: Add the test compound working solution to the hepatocyte suspension to start the incubation.
-
Incubation and Sampling: Incubate the mixture at 37°C in a CO₂ incubator with gentle shaking.[10] At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots of the cell suspension.[10]
-
Termination: Stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile with IS).[13][14]
-
Sample Preparation: Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[10][13]
Data Analysis: The data analysis follows the same principles as the microsomal assay to calculate the half-life (t½) and intrinsic clearance (CLint).
Visualizations
Experimental Workflow and Metabolic Pathways
To clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.
Caption: A generalized workflow for an in vitro metabolic stability assay.
Caption: CYP450-mediated metabolism of indoles and the blocking effect of fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. creative-bioarray.com [creative-bioarray.com]
Benchmarking Novel Materials: A Comparative Guide for 4,5,6,7-tetrafluoro-1H-indole in Organic Electronics
A detailed guide for researchers, scientists, and drug development professionals on evaluating the potential of 4,5,6,7-tetrafluoro-1H-indole as a material for organic electronic devices through comparison with established alternatives.
Currently, there is a notable lack of published experimental data specifically detailing the performance of this compound in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or Organic Field-Effect Transistors (OFETs). However, the unique chemical structure of this fluorinated indole derivative suggests its potential as a valuable component in the next generation of organic electronics. The high degree of fluorination is known to influence key electronic properties, such as lowering the HOMO and LUMO energy levels, which can enhance air stability and facilitate electron injection or transport.
This guide provides a framework for benchmarking the performance of this compound against a selection of commonly used alternative materials. By following the outlined experimental protocols and comparing the resulting data with the provided benchmarks, researchers can effectively evaluate the potential of this novel material.
Comparative Performance of Alternative Materials
To provide a context for evaluating this compound, the following tables summarize the key performance metrics of several established hole transport materials (HTMs) and electron transport materials (ETMs) used in organic electronic devices.
Table 1: Performance of Common Hole Transport Materials (HTMs)
| Material | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Device Efficiency (PCE for OPVs, EQE for OLEDs) |
| Spiro-OMeTAD | -5.1 | -2.1 | 2 x 10⁻⁴ | >22% (PSCs) |
| PTAA | -5.2 | -2.0 | 4 x 10⁻³ | >20% (PSCs) |
| PEDOT:PSS | -5.2 | -3.5 | 10⁻⁵ - 10⁻¹ | >18% (OPVs) |
| NiOₓ (inorganic) | -5.3 | -1.4 | 10⁻⁶ - 10⁻³ | >21% (PSCs) |
Note: Performance metrics can vary depending on the specific device architecture, fabrication conditions, and measurement techniques.
Table 2: Performance of Common Electron Transport Materials (ETMs)
| Material | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/Vs) | Device Efficiency (EQE for OLEDs) |
| Alq₃ | -5.7 | -3.0 | 10⁻⁶ - 10⁻⁵ | >20% (as host and ETL) |
| TPBi | -6.2 | -2.7 | 10⁻⁵ - 10⁻⁴ | >25% (as ETL and HBL) |
| PBD | -6.1 | -2.2 | 10⁻⁶ | Used in early OLEDs |
| Fullerene (C₆₀) | -6.2 | -4.5 | >10⁻² | High in OFETs |
Note: Performance metrics can vary depending on the specific device architecture, fabrication conditions, and measurement techniques.
Experimental Protocols for Benchmarking
To benchmark this compound, a series of standardized experiments should be conducted. The following are detailed methodologies for key characterization techniques.
Cyclic Voltammetry (CV)
Objective: To determine the HOMO and LUMO energy levels of the material.
Methodology:
-
Dissolve the this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential.
-
Determine the onset oxidation (E_ox) and reduction (E_red) potentials.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (assuming its energy level is -4.8 eV relative to the vacuum level):
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Thin-Film Transistor (TFT) Fabrication and Characterization
Objective: To measure the charge carrier mobility.
Methodology:
-
Substrate Preparation: Use heavily doped silicon wafers with a thermally grown silicon dioxide layer (e.g., 300 nm) as the gate dielectric. Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Electrode Deposition: Define the source and drain electrodes by photolithography and thermal evaporation of a suitable metal (e.g., gold for p-type, calcium/aluminum for n-type).
-
Semiconductor Deposition: Dissolve this compound in a suitable organic solvent and deposit it as a thin film onto the substrate using spin-coating or thermal evaporation.
-
Annealing: Anneal the film at an optimized temperature to improve crystallinity and film morphology.
-
Characterization: Measure the transfer and output characteristics of the TFT device in a nitrogen-filled glovebox or in a vacuum probe station using a semiconductor parameter analyzer.
-
Mobility Calculation: Calculate the charge carrier mobility (μ) in the saturation regime using the following equation:
-
I_DS = (μ * C_i / 2L) * (V_GS - V_T)²
-
Where I_DS is the drain-source current, C_i is the gate dielectric capacitance per unit area, W and L are the channel width and length, V_GS is the gate-source voltage, and V_T is the threshold voltage.
-
Device Fabrication and Testing (OLED or OPV)
Objective: To evaluate the performance of the material in a complete device.
Methodology for a simple OLED:
-
Substrate: Start with a pre-cleaned indium tin oxide (ITO) coated glass substrate.
-
Hole Injection Layer (HIL): Deposit a layer of PEDOT:PSS via spin-coating.
-
Hole Transport Layer (HTL): If testing as an ETM, deposit a standard HTL (e.g., TAPC). If testing as an HTL, deposit the this compound layer.
-
Emissive Layer (EML): Deposit the emissive material (e.g., Alq₃).
-
Electron Transport Layer (ETL): If testing as an HTL, deposit a standard ETL (e.g., TPBi). If testing as an ETM, deposit the this compound layer.
-
Electron Injection Layer (EIL): Deposit a thin layer of LiF.
-
Cathode: Thermally evaporate aluminum.
-
Encapsulation: Encapsulate the device to prevent degradation from air and moisture.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate key processes in the evaluation of a new organic electronic material.
Caption: Workflow for the synthesis, characterization, and device-level testing of a novel organic electronic material.
Quantitative Analysis of 4,5,6,7-Tetrafluoro-1H-indole in Complex Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4,5,6,7-tetrafluoro-1H-indole, a fluorinated indole of significant interest in pharmaceutical and chemical research, presents a considerable analytical challenge, particularly within complex biological or chemical matrices. This guide provides a comparative overview of suitable analytical methodologies, complete with detailed experimental protocols and supporting data, to aid researchers in selecting the optimal approach for their specific needs.
Introduction to Analytical Challenges
The analysis of this compound in complex mixtures is often complicated by its physicochemical properties and the presence of interfering substances. The fluorine substitutions can alter its polarity, volatility, and ionization efficiency compared to non-halogenated indoles. Furthermore, complex matrices such as plasma, tissue homogenates, or reaction mixtures can introduce significant matrix effects, leading to signal suppression or enhancement and impacting the accuracy and precision of quantification. Therefore, robust sample preparation and highly selective and sensitive analytical techniques are paramount.
Comparison of Analytical Techniques
Several analytical techniques can be employed for the quantitative analysis of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the matrix, and the available instrumentation. The most common and effective techniques are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), Gas Chromatography coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Table 1: Comparison of Key Performance Parameters for Analytical Techniques
| Parameter | HPLC-MS/MS | GC-MS | HPLC-UV |
| Selectivity | Very High | High | Moderate |
| Sensitivity | Very High (pg/mL to ng/mL) | High (ng/mL to µg/mL) | Moderate (µg/mL) |
| Throughput | High | Moderate | High |
| Matrix Effects | Can be significant, requires careful optimization | Less prone to ion suppression, but matrix can affect inlet and column | Moderate, co-eluting substances can interfere |
| Derivatization | Often not required | May be required to improve volatility and thermal stability | Not required |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
Recommended Analytical Methods and Experimental Protocols
Based on a comprehensive review of current analytical methodologies for similar compounds, the following protocols are recommended for the quantitative analysis of this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the gold-standard method for quantifying low levels of this compound in complex biological matrices due to its superior sensitivity and selectivity.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation for Plasma Samples):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound): Precursor ion (e.g., m/z 189.9 for [M+H]⁺) → Product ion (to be determined by infusion and fragmentation studies).
-
Internal Standard: Precursor ion → Product ion.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for the specific instrument and analyte.
-
Data Presentation:
Table 2: Expected HPLC-MS/MS Performance Data
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85 - 115% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its thermal stability and chromatographic properties.
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample, add a suitable internal standard.
-
Adjust the pH to basic (e.g., pH 9-10) with a suitable buffer.
-
Extract with 3 x 2 mL of a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent for derivatization or direct injection.
-
-
Derivatization (optional, if needed):
-
Silylation (e.g., with BSTFA) or acylation can be performed to derivatize the -NH group of the indole, improving peak shape and thermal stability.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Presentation:
Table 3: Expected GC-MS Performance Data
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique, suitable for the analysis of higher concentrations of this compound in less complex matrices.
Experimental Protocol:
-
Sample Preparation:
-
For relatively clean samples, a simple dilution and filtration step may be sufficient.
-
For more complex matrices, Solid-Phase Extraction (SPE) is recommended to remove interferences. A C18 or mixed-mode sorbent can be used.
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic or Gradient Elution: To be optimized based on the sample matrix. A typical starting point would be a 60:40 mixture of B:A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by acquiring a UV spectrum of the analyte (typically around 220 nm and 270 nm for indoles).
-
Injection Volume: 20 µL.
-
Data Presentation:
Table 4: Expected HPLC-UV Performance Data
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (%Bias) | ± 5% |
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the key steps involved in each methodology.
Caption: Workflow for HPLC-MS/MS analysis.
Caption: Workflow for GC-MS analysis.
Caption: Workflow for HPLC-UV analysis.
Conclusion
The quantitative analysis of this compound in complex mixtures requires careful consideration of the analytical technique and sample preparation method. For high sensitivity and selectivity, particularly in biological matrices, HPLC-MS/MS is the recommended approach. GC-MS offers a robust alternative, especially when dealing with volatile impurities, although derivatization may be necessary. For routine analysis of higher concentration samples in less complex matrices, HPLC-UV provides a cost-effective and reliable solution. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the development and validation of robust analytical methods for this important fluorinated indole.
A Comparative Guide to Confirming the Absolute Configuration of Chiral 4,5,6,7-Tetrafluoro-1H-Indole Derivatives
For researchers and professionals in drug development, the precise determination of a chiral molecule's absolute configuration is a critical step, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of key analytical techniques for confirming the absolute configuration of chiral molecules, with a focus on their application to complex structures such as 4,5,6,7-tetrafluoro-1H-indole derivatives. While specific experimental data for this exact class of molecules is not abundant in publicly available literature, this guide utilizes data from analogous chiral indole derivatives to provide a practical comparative framework.
The primary methods for unambiguously determining absolute configuration include X-ray crystallography (utilizing anomalous dispersion), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). Each of these techniques offers distinct advantages and is suited to different sample types and research questions.
Comparison of Key Methods
The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample, the presence of chromophores, and the availability of high-quality single crystals.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. |
| Sample Requirement | High-quality single crystal (microgram to milligram scale). | Solution (typically 1-10 mg in a suitable solvent). Can be used for oils and neat liquids. | Solution (microgram to milligram scale), requires a UV-Vis chromophore. |
| Key Advantage | Provides the unambiguous, absolute 3D structure of the molecule in the solid state. | Does not require crystallization and provides conformational information in solution. Applicable to a wide range of molecules. | High sensitivity for molecules with strong chromophores. Requires less sample than VCD. |
| Limitations | Growing suitable crystals can be a significant bottleneck. The solid-state conformation may not be the same as in solution. | Requires quantum chemical calculations (DFT) for interpretation. Can be less sensitive than ECD. | Requires a chromophore near the stereocenter for reliable assignment. Also requires DFT calculations for interpretation. |
| Illustrative Data | Flack parameter refining to a value close to 0 for the correct enantiomer. | Comparison of experimental VCD spectrum with the DFT-calculated spectrum for a specific enantiomer. | Correlation between the experimental ECD spectrum and the Boltzmann-averaged calculated spectrum. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are generalized protocols that can be adapted for chiral this compound derivatives.
X-ray Crystallography (Anomalous Dispersion)
This method provides a definitive determination of the absolute configuration, provided a suitable single crystal can be obtained.
Methodology:
-
Crystallization: Grow single crystals of the enantiomerically pure this compound derivative. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a copper (Cu Kα, λ = 1.54 Å) or molybdenum (Mo Kα, λ = 0.71 Å) X-ray source. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and other parameters.
-
Absolute Configuration Determination: The key to determining the absolute configuration is the analysis of anomalous scattering.[1] This is typically done by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[1] The presence of the fluorine atoms in the target molecules can enhance the anomalous scattering signal, aiding in a more confident assignment.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of molecules in solution, thus complementing the solid-state information from X-ray crystallography.[2]
Methodology:
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄) at a concentration of approximately 0.1 M.[2]
-
Spectral Acquisition: Record the VCD and IR spectra using a VCD spectrometer. Data is typically collected over several hours to achieve an adequate signal-to-noise ratio.[2]
-
Computational Modeling:
-
Perform a thorough conformational search for the molecule using molecular mechanics or other suitable methods.
-
For the most stable conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each low-energy conformer.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as R. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is S.[2]
-
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is a sensitive technique for chiral molecules that possess a UV-Vis chromophore, which the indole nucleus provides.[3]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration will depend on the strength of the chromophore.
-
Spectral Acquisition: Record the ECD and UV-Vis spectra on a CD spectrometer.
-
Computational Modeling:
-
Similar to VCD, perform a thorough conformational analysis to find all relevant low-energy conformers.
-
Optimize the geometry of each conformer using DFT.
-
Calculate the electronic excitation energies and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).
-
-
Spectral Comparison and Assignment:
Visualizing the Workflow
The general workflow for determining absolute configuration using chiroptical spectroscopy in conjunction with computational chemistry is outlined below.
Caption: Workflow for VCD/ECD-based absolute configuration assignment.
The workflow for X-ray crystallography is more linear, focusing on the progression from a pure sample to a high-quality crystal and subsequent diffraction analysis.
Caption: Workflow for absolute configuration determination by X-ray crystallography.
References
- 1. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 2. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 4,5,6,7-tetrafluoro-1H-indole: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 4,5,6,7-tetrafluoro-1H-indole was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar fluorinated indole compounds and general best practices for handling halogenated organic waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and conduct a thorough risk assessment before handling this chemical.
The proper disposal of this compound is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a halogenated organic compound, it is considered hazardous waste and must be segregated from non-halogenated waste streams. Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[1]
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to handle the compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[1] Adherence to strict personal protective equipment (PPE) protocols is mandatory to prevent skin and eye contact.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards are required.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before each use and disposed of as contaminated solid waste after handling.[1][3]
-
Skin and Body Protection: A fully buttoned lab coat and appropriate protective clothing are necessary to prevent skin exposure.[1][3]
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area with plenty of soap and water and remove all contaminated clothing.[1]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1][2]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water.[1][2]
In all cases of significant exposure or if irritation persists, seek immediate medical attention.[1]
Spill and Contamination Cleanup
In the event of a spill, wear the appropriate PPE, including a respirator if necessary.[3]
-
Solid Spills: Carefully sweep or scoop up the solid material and place it into a designated, labeled container for hazardous solid waste. Avoid generating dust.[2][3]
-
Liquid Spills (Solutions): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Decontamination: After the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., acetone or methanol). Collect the rinsate as halogenated liquid waste.
Operational Disposal Protocol
Proper segregation of waste is the most critical step in the disposal process. Halogenated organic waste must be kept separate from non-halogenated waste due to different disposal requirements and costs.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Place all disposables grossly contaminated with the compound, such as weighing paper, pipette tips, and gloves, into the same designated solid hazardous waste container.[1]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated container specifically labeled "Halogenated Organic Liquid Waste."[1]
-
This includes reaction mixtures, solvent extractions, and rinsate from decontaminating glassware.
-
Ensure the waste container is made of a compatible material and has a secure, tightly fitting cap.[1]
-
-
Disposal of Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent.
-
The solvent rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container.[1]
-
Step 2: Waste Storage
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).
-
The storage area must be cool, well-ventilated, and away from sources of ignition.[3]
-
Ensure the storage area has secondary containment to control potential leaks or spills.
-
Segregate incompatible waste streams. Fluorinated indoles may be incompatible with strong oxidizing agents.[1][2]
Step 3: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste management company.
-
Ensure all containers are properly labeled according to local, state, and federal regulations.
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Appearance | Solid (assumed) | N/A |
| Hazards | Assumed to be a skin, eye, and respiratory irritant. Toxic if swallowed.[4] | Based on similar compounds[1][4] |
| Incompatible Materials | Strong oxidizing agents[2] | Based on similar compounds[1][2] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF)[2] | Based on similar compounds[2] |
| Personal Protective Equipment | Chemical splash goggles, nitrile gloves, lab coat[1][2][3] | General laboratory practice |
| Waste Classification | Hazardous Halogenated Organic Waste | General chemical classification |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,5,6,7-tetrafluoro-1H-indole
Essential Safety and Handling Guide for 4,5,6,7-tetrafluoro-1H-indole
Immediate Safety and Handling Precautions:
The health hazards of this compound have not been fully investigated.[1] Therefore, it should be handled with caution, limiting all exposure.[1] All operations should be conducted in a chemical fume hood to ensure adequate ventilation.[1] An eyewash station and safety shower must be readily accessible.[2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.[4][5] The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][4][6] | Protects against splashes, dust, and vapors. Standard eyeglasses are not sufficient.[6][7] |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Neoprene or Nitrile rubber).[2][4][8] | Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[1][7] |
| Body Protection | Flame-resistant or chemical-resistant lab coat and full-length pants.[1][2] | Minimizes skin exposure. A fully buttoned lab coat should be worn.[5][8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask for solids) may be required for handling larger quantities or if dust generation is unavoidable.[4][5] | Prevents inhalation of dust or aerosols. Required for large-scale operations or in case of spills.[9] |
| Foot Protection | Closed-toe shoes, potentially chemical-resistant boots for spill response.[1][2] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial to minimize exposure and ensure experimental integrity.
1. Preparation:
-
Review Documentation: Before starting, thoroughly review this guide and any available safety information for similar compounds.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure work is conducted in a certified chemical fume hood.[1] Clear the workspace of any unnecessary items.
2. Handling and Weighing:
-
Avoid Dust Generation: Handle the solid material carefully to prevent the formation of dust.
-
Weighing: Use a balance within the fume hood or in a contained space with local exhaust ventilation to minimize the spread of airborne particles.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
3. Storage:
-
Container: Keep the compound in a tightly sealed, properly labeled container.[1][3]
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][10]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, keeping the eyelids open.[1][3] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with generous amounts of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[1][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[8][10]
Step 1: Waste Segregation
-
Halogenated Waste Stream: Do not mix waste containing this compound with non-halogenated chemical waste.[8]
-
Solid Waste: Collect unused solid this compound and any contaminated disposable materials (e.g., gloves, weighing papers, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.[8][10]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated container for "Halogenated Organic Liquid Waste."[8] This includes solvent rinsate from glassware decontamination.[8]
Step 2: Container Management
-
Labeling: The waste container must be securely sealed and clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[10][11]
-
Storage: Store sealed waste containers in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[10]
Step 3: Arranging for Disposal
-
Contact EHS: Disposal must be conducted by a licensed hazardous waste management vendor.[10] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10][11]
-
Manifest: Provide a complete waste manifest detailing the chemical name and quantity.[10]
-
Empty Containers: Original containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated liquid waste.[8] The decontaminated container can then be managed according to institutional guidelines.[8]
Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[8][10]
References
- 1. indofinechemical.com [indofinechemical.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. fishersci.com [fishersci.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. benchchem.com [benchchem.com]
- 6. hsa.ie [hsa.ie]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
